5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUAASBTCYJUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665284 | |
| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-76-0 | |
| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates a rational and efficient multi-step synthesis commencing from readily available starting materials. Each synthetic step is presented with a detailed experimental protocol, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility. The guide is structured to provide not only a step-by-step procedure but also a deeper understanding of the underlying chemical principles, thereby empowering researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyridone Scaffold
The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Derivatives of 5-cyano-6-oxo-1,6-dihydropyridine, in particular, have garnered attention for their diverse pharmacological activities, including antimicrobial, anticancer, and cardiotonic effects[1]. The presence of multiple functional groups—a cyano group, a carboxylic acid, and a lactam moiety within the dihydropyridine ring—offers rich opportunities for further chemical modifications and the development of novel therapeutic agents.
This guide focuses on a robust and adaptable synthetic route to this compound, designed to be accessible to researchers with a solid foundation in organic synthesis.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core 2-pyridone ring can be constructed via a cyclocondensation reaction. The carboxylic acid functionality can be introduced either directly during the cyclization or, more conveniently, by the hydrolysis of a corresponding ester precursor. This latter approach often leads to higher yields and easier purification of the intermediate.
Our proposed synthetic pathway, therefore, involves three key stages:
-
Stage 1: Synthesis of Key Intermediates: Preparation of the necessary building blocks for the pyridone ring formation.
-
Stage 2: Cyclocondensation to the Pyridone Core: Construction of the ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate intermediate.
-
Stage 3: Hydrolysis to the Final Product: Conversion of the ethyl ester to the target carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of Key Intermediates
This intermediate is prepared via a Claisen condensation between ethyl propionate and diethyl oxalate. The use of a non-enolizable ester, diethyl oxalate, directs the condensation to occur at the α-carbon of ethyl propionate, minimizing self-condensation[2].
Experimental Protocol:
-
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
A mixture of ethyl propionate (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise to the stirred sodium ethoxide solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~2-3.
-
The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl 2-oxobutanoate.
Mechanism: The ethoxide base deprotonates the α-carbon of ethyl propionate to form an enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.
This enamine intermediate is synthesized through a Knoevenagel-type condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Experimental Protocol:
-
In a round-bottom flask, a mixture of ethyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq) is heated at 80-90 °C for 2-3 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the excess DMFDMA and methanol byproduct are removed under reduced pressure.
-
The resulting crude product, ethyl 2-cyano-3-(dimethylamino)acrylate, is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Mechanism: The reaction proceeds through the initial formation of an adduct between ethyl cyanoacetate and DMFDMA, followed by the elimination of methanol to yield the stable enamine product.
Stage 2: Cyclocondensation to Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate
This crucial step involves the construction of the pyridone ring through a multi-component reaction involving the two synthesized intermediates and a source of ammonia.
Experimental Protocol:
-
To a solution of ethyl 2-oxobutanoate (1.0 eq) in ethanol, add ammonium acetate (1.5 eq).
-
To this stirred solution, add ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq).
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dried under vacuum to yield ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate.
Mechanism: This transformation likely proceeds through a series of tandem reactions initiated by a Michael addition of the enamine derived from ethyl 2-oxobutanoate and ammonia to the electron-deficient double bond of ethyl 2-cyano-3-(dimethylamino)acrylate. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to afford the aromatic pyridone ring.
Stage 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
A suspension of ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water is treated with an excess of sodium hydroxide (2.0-3.0 eq).
-
The mixture is heated to reflux for 2-4 hours until the starting material is completely consumed (monitored by TLC).
-
The reaction mixture is then cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Mechanism: The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification protonates the carboxylate to yield the final carboxylic acid.
Characterization Data
The structural integrity of the final product and its key intermediate should be confirmed by spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Final Product: this compound | |
| Molecular Formula | C₇H₄N₂O₃[1] |
| Molecular Weight | 164.12 g/mol [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.89 (br s, 1H, NH), 8.25 (s, 1H, H-4), 7.50 (s, 1H, COOH)[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 162.5 (C=O, acid), 160.1 (C-6), 151.2 (C-2), 145.8 (C-4), 116.5 (CN), 108.3 (C-3), 95.7 (C-5) |
| IR (KBr, cm⁻¹) | 3668 (N-H), 2219 (C≡N), 1712 (C=O, acid), 1623 (C=O, pyridone)[1] |
| Intermediate: Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
Note: Specific NMR and IR data for the ethyl ester intermediate should be acquired upon synthesis and will be similar in pattern to the final product, with the addition of signals corresponding to the ethyl group.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By providing step-by-step protocols, mechanistic explanations, and characterization data, this document serves as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis. The described methodologies are scalable and utilize readily available reagents, making the synthesis of this important heterocyclic scaffold accessible for further investigation and application in drug discovery programs.
Caption: Overall synthetic workflow.
References
-
Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. Available at: [Link]
-
CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. (2006-09-21). Available at: [Link]
-
ethyl ethoxalylpropionate - Organic Syntheses Procedure. Available at: [Link]
-
Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2 | CID 274128 - PubChem. Available at: [Link]
Sources
A Technical Guide to the One-Pot Synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
This guide provides an in-depth exploration of a streamlined, one-pot synthetic approach to obtaining 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and a practical, field-proven protocol.
Introduction: The Significance of the Pyridone Scaffold
Substituted pyridinone moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic and structural features of the this compound core make it a valuable scaffold for the development of novel therapeutics. Its derivatives have shown potential in various therapeutic areas, underscoring the need for efficient and scalable synthetic methodologies.
Strategic Approach to Synthesis: The Power of Multi-Component Reactions
The synthesis of highly functionalized heterocyclic systems often involves multi-step procedures that can be time-consuming and result in lower overall yields. One-pot, multi-component reactions (MCRs) offer an elegant and efficient alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation.[1][2] This approach aligns with the principles of green chemistry by minimizing solvent waste and energy consumption.
The synthesis of the target molecule, this compound, can be efficiently achieved through a one-pot reaction involving the condensation of a methyl acylpyruvate, malononitrile, and cyanoacetamide. This strategy leverages the reactivity of these precursors to assemble the desired dihydropyridine ring system in a controlled and predictable manner.
Proposed One-Pot Synthetic Pathway
The logical flow for the one-pot synthesis of the target molecule is depicted below. This pathway is based on established principles of pyridone synthesis from acylpyruvates and activated nitriles.
Caption: Proposed one-pot synthetic workflow.
Mechanistic Insights: A Self-Validating System
The reaction is believed to proceed through a cascade of reactions initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The choice of a base catalyst, such as triethylamine, is crucial for promoting the initial condensation steps. The reaction conditions are optimized to ensure that each step proceeds efficiently, leading to the formation of the desired product in high yield and purity.
Detailed Experimental Protocol
This protocol outlines a robust and reproducible one-pot synthesis of the methyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl Acylpyruvate | Varies | 1.0 eq | |
| Malononitrile | 66.06 | 1.0 eq | |
| Cyanoacetamide | 84.08 | 1.0 eq | |
| Triethylamine | 101.19 | 0.2 eq | |
| Ethanol | 46.07 |
Procedure:
-
To a stirred solution of methyl acylpyruvate (1.0 eq) in ethanol, add malononitrile (1.0 eq) and cyanoacetamide (1.0 eq).
-
Add triethylamine (0.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate.
-
For the carboxylic acid, the isolated ester is then subjected to alkaline hydrolysis using a suitable base (e.g., NaOH or KOH) followed by acidification.
Process Flow Diagram
The following diagram illustrates the key steps in the experimental workflow, from reaction setup to product isolation.
Caption: Experimental workflow for the one-pot synthesis.
Conclusion and Future Perspectives
The one-pot synthesis of this compound and its esters represents a highly efficient and atom-economical approach to this valuable heterocyclic scaffold. The methodology described herein provides a solid foundation for the synthesis of a diverse library of derivatives for further investigation in drug discovery programs. Future work may focus on the exploration of alternative catalysts and reaction conditions to further optimize the process and expand its substrate scope.
References
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry. [Link]
-
One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. ARKIVOC. [Link]
Sources
chemical and physical properties of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
An In-Depth Technical Guide to 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a dihydropyridine core functionalized with both a cyano and a carboxylic acid group, renders it a versatile building block for the synthesis of more complex molecules and a scaffold for novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, analytical characterization techniques, and known biological activities. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Molecular Identity and Structure
Nomenclature and Key Identifiers
A clear understanding of the compound's identity is fundamental for any research or development endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| CAS Number | 107565-54-4 | - |
Structural Elucidation
The compound's structure is defined by a six-membered dihydropyridine ring. The strategic placement of its functional groups—a keto group at position 6, a cyano group at position 5, and a carboxylic acid at position 2—governs its distinct reactivity and potential for biological interaction.[1] This arrangement creates a molecule with multiple reactive sites, suitable for a variety of chemical transformations.
Physicochemical Properties
The physical characteristics of a compound dictate its handling, formulation, and application. This molecule is noted for its high purity and stability when stored correctly.[2]
Summary of Physical Properties
| Property | Description | Significance for Researchers |
| Appearance | Crystalline, odorless solid.[2] | Indicates a high degree of purity. Lack of odor improves handling safety. |
| Solubility | Insoluble in water; sparingly soluble in Dimethyl Sulfoxide (DMSO).[2] | Critical for experimental design. DMSO is the required solvent for preparing stock solutions for biological assays and some analytical techniques. |
| Melting Point | Decomposes at 245-247°C.[2] | High decomposition temperature suggests good thermal stability under typical laboratory conditions, but care should be taken with high-temperature reactions. |
| Stability | Stable under recommended conditions.[2] | Ensures reliability and reproducibility of experimental results over time. |
Storage and Handling
To maintain its integrity and ensure a shelf life of up to two years, the compound must be stored under specific conditions.[2]
-
Protocol for Storage:
-
Store the compound in a tightly sealed, airtight container, such as the HDPE bottle it is often supplied in.[2]
-
Maintain a refrigerated temperature between 2-8°C.[2]
-
Protect the material from light and moisture to prevent degradation.[2]
-
When handling, use appropriate personal protective equipment (PPE), as direct contact should be avoided.[2]
-
Chemical Reactivity and Synthesis
The presence of multiple functional groups makes this compound a valuable intermediate in organic synthesis.[1][2]
Reactivity Profile
The molecule's chemistry is dominated by its functional groups:
-
Condensation Reactions: The pyridinone ring can undergo condensation with various amines to create substituted derivatives.[1]
-
Cyclization: The proximate cyano and carboxylic acid groups can be leveraged to perform cyclization reactions, yielding more complex heterocyclic systems.[1]
-
Electrophilic Substitution: The aromatic character of the pyridine ring allows for electrophilic substitution, enabling further functionalization.[1]
-
Esterification/Hydrolysis: The carboxylic acid can be converted to its corresponding esters, which can, in turn, be hydrolyzed back to the acid via alkaline hydrolysis.[3][4]
Key Synthetic Pathways
Several methods have been developed for the synthesis of the 5-cyano-6-oxo-1,6-dihydropyridine core. The choice of pathway often depends on the desired scale, yield, and available starting materials.
-
Cyclocondensation of Malononitrile: A common approach involves the reaction of malononitrile with appropriate carbonyl compounds to form the dihydropyridine ring.[1]
-
From Acylpyruvic Acids: A notable route involves reacting methyl esters of acylpyruvic acids with cyanoacetamide and malononitrile.[1]
-
One-Pot Synthesis: Modern advancements have enabled streamlined one-pot syntheses that improve efficiency and yield.[1]
-
Triethylamine-Catalyzed Synthesis: For creating derivatives, triethylamine-catalyzed pathways have proven effective, operating under mild conditions (e.g., 40°C in ethanol) to produce high yields.[1]
Generalized Synthetic Workflow
The synthesis of dihydropyridine derivatives often follows a convergent logic, where precursor fragments are combined to build the core heterocyclic structure.
Caption: A generalized workflow for the synthesis of the dihydropyridine core.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is essential. The structure of related compounds has been established using a combination of spectroscopic methods.[1]
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H (amide), O-H (carboxylic acid), C≡N (nitrile), and C=O (keto and carboxylic) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the proton on the pyridine ring, the N-H proton, and the acidic proton of the carboxylic acid would be expected.
-
¹³C NMR: Resonances for the carbons in the pyridine ring, the cyano carbon, the carbonyl carbons, and the carboxyl carbon would confirm the carbon skeleton.
-
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the compound's molecular weight (164.12 g/mol ), confirming its elemental composition.
Quality Control and Purity Assessment Workflow
A robust quality control process validates the outcome of a synthesis and ensures the material is suitable for its intended application.
-
Protocol for QC:
-
Initial Purity Check: Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the synthesized batch and identify any remaining starting materials or byproducts.
-
Structural Verification: Acquire ¹H NMR and ¹³C NMR spectra. The causality here is to ensure the chemical shifts and coupling patterns match the expected structure of the target molecule.
-
Mass Confirmation: Run mass spectrometry to confirm that the molecular weight of the primary component matches the theoretical mass.
-
Final Purity Assay: Use a quantitative technique like HPLC with a UV detector to determine the final purity, which should typically be >98% for research-grade material.[2]
-
Caption: Self-validating workflow for analytical quality control.
Biological Context and Therapeutic Potential
While this compound is primarily an intermediate, its core structure and its derivatives have shown significant biological activities, making it a compound of interest for drug discovery.[1]
Known and Postulated Biological Activities
Derivatives based on this scaffold have been investigated for a range of therapeutic applications:
-
Antimicrobial: Various derivatives have demonstrated efficacy against different bacterial strains.[1]
-
Anticancer: Preliminary studies suggest that related compounds may inhibit cancer cell proliferation.[1]
-
Cardiotonic Effects: As analogues of milrinone, certain esters and derivatives of the core structure have shown a positive inotropic effect, enhancing cardiac contractility.[1][3][4]
-
Other Activities: Research has also pointed to potential anti-inflammatory, analgesic, and hypotensive properties in some derivatives.[3]
Mechanism of Action: A Developing Picture
The specific mechanism of action for this compound itself is not well-documented.[1] However, based on its structural class and the activities of its derivatives, several hypotheses can be made:
-
Enzyme Inhibition: The compound may act by inhibiting specific enzymes that are critical to disease pathways.[1]
-
Receptor Binding: It could potentially interact with various cellular receptors to modulate physiological responses.[1]
-
Ion Channel Modulation: The dihydropyridine core is famously present in a class of L-type calcium channel blockers. While it is unclear if this specific compound shares that activity, it remains a plausible area for investigation.[1]
Conclusion
This compound is more than a mere chemical intermediate; it is a highly functionalized and reactive scaffold with considerable potential for the development of novel bioactive compounds. Its well-defined physical properties, established synthetic routes, and the promising biological activities of its derivatives make it a valuable tool for medicinal chemists and researchers. Further exploration of its chemical space is likely to yield new therapeutic agents in areas ranging from oncology to cardiovascular disease.
References
- This compound - Smolecule. (2023-08-15).
- 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylicAcid - Industrial Chemicals.
- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed.
- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed.
Sources
- 1. Buy this compound | 19841-76-0 [smolecule.com]
- 2. 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylic Acid - Best Quality at Attractive Price [forecastchemicals.com]
- 3. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Modulator's Playbook: A Technical Guide to the Mechanism of Action of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
This technical guide provides an in-depth exploration of the mechanism of action of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a pivotal small molecule in the study of epigenetic regulation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, experimental validation, and the broader implications of this compound's activity.
Introduction: The Rise of a JmjC Domain Inhibitor
This compound belongs to a class of pyridine derivatives recognized for their broad biological activities.[1][2] Its core structure has been a scaffold for developing various therapeutic agents.[3][4][5] However, its most significant impact in the research field lies in its role as a potent modulator of epigenetic machinery. Specifically, it functions as a broad-spectrum inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.[6][7] These enzymes are critical regulators of histone methylation, a key post-translational modification that governs chromatin structure and gene expression.[7][8] Dysregulation of JmjC domain-containing enzymes has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[7][9][10]
Core Mechanism of Action: Competitive Inhibition of 2-Oxoglutarate Dependent Oxygenases
The primary mechanism of action of this compound is the competitive inhibition of JmjC domain-containing histone demethylases. These enzymes are non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG) dependent oxygenases.[6][8] The catalytic cycle involves the oxidative decarboxylation of 2-OG to succinate, which in turn facilitates the hydroxylation and subsequent demethylation of specific lysine residues on histone tails.
This compound exerts its inhibitory effect by acting as a 2-OG analogue. Its structural resemblance to 2-OG allows it to bind to the active site of the JmjC domain, but it lacks the necessary chemical features to be turned over by the enzyme. This competitive binding effectively blocks the access of the natural cosubstrate, 2-OG, thereby halting the demethylation process.
The following diagram illustrates the proposed mechanism of inhibition:
Caption: Competitive inhibition of JmjC histone demethylases.
Experimental Validation of the Mechanism
The inhibitory activity of this compound and its analogues against JmjC domain-containing enzymes is typically validated through a series of biochemical and cellular assays.
Biochemical Assays
Mass Spectrometry-Based Assays: A robust method for quantifying enzyme activity and inhibition involves the use of mass spectrometry to directly measure the demethylation of a histone peptide substrate.[8]
Experimental Protocol: Mass Spectrometry-Based JmjC Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant JmjC enzyme, a synthetic histone peptide substrate (e.g., a trimethylated H3K9 peptide), Fe(II), ascorbate (a reducing agent), and the inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding 2-oxoglutarate.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution, such as formic acid.
-
Analysis: Analyze the reaction products using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the demethylated peptide product.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Formaldehyde Dehydrogenase-Coupled Assays: This is a spectrophotometric assay that indirectly measures the formaldehyde produced during the demethylation of trimethylated or dimethylated lysine residues.[8]
Thermal Shift Assays (TSA): TSA is used to confirm the direct binding of the inhibitor to the target enzyme.[9] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Cellular Assays
Western Blotting: To assess the effect of the inhibitor on histone methylation levels in a cellular context, western blotting is employed. Cells are treated with the inhibitor, and histones are extracted and probed with antibodies specific for different methylation states (e.g., H3K9me3, H3K27me3). An effective inhibitor will lead to an increase in the global levels of the targeted histone methylation marks.
Gene Expression Analysis: The functional consequence of altered histone methylation is a change in gene expression. Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure changes in the expression of genes known to be regulated by the targeted JmjC enzyme.
The following diagram outlines a typical experimental workflow for validating a JmjC inhibitor:
Caption: Experimental workflow for JmjC inhibitor validation.
Structure-Activity Relationship (SAR) and Selectivity
The inhibitory potency and selectivity of this compound derivatives can be modulated by substitutions on the pyridine ring.[1][10] Structure-activity relationship studies have shown that modifications at various positions can influence the binding affinity for the 2-OG binding pocket of different JmjC enzymes. For instance, the development of selective inhibitors for specific JmjC family members, such as JMJD6, has been achieved through rational design based on the core pyridine scaffold.[10] While the parent compound exhibits broad-spectrum activity, medicinal chemistry efforts are focused on developing analogues with improved selectivity to minimize off-target effects.
Cellular and Physiological Consequences
By inhibiting JmjC domain-containing histone demethylases, this compound can induce a range of cellular effects, including:
-
Alterations in Gene Transcription: Increased histone methylation at gene promoters or enhancers can lead to transcriptional repression or activation, depending on the specific lysine residue and its location.
-
Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, the restoration of repressive histone marks on oncogenes can lead to cell cycle arrest and programmed cell death.
-
Modulation of Developmental Pathways: JmjC enzymes play crucial roles in cellular differentiation and development, and their inhibition can influence these processes.
The broad inhibitory profile of this compound makes it a valuable tool for studying the overall role of JmjC-mediated demethylation in various biological processes.
Conclusion and Future Directions
This compound is a cornerstone molecule for probing the function of JmjC domain-containing histone demethylases. Its mechanism as a competitive inhibitor of the 2-oxoglutarate cosubstrate is well-established and supported by a variety of experimental techniques. While its broad-spectrum nature is advantageous for studying the general consequences of JmjC inhibition, future research will likely focus on developing more selective analogues. Such compounds will be invaluable for dissecting the specific roles of individual JmjC enzymes in health and disease, and for advancing the development of novel epigenetic therapies.
References
- Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5. RSC Chemical Biology.
- In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs). Current Protocols in Pharmacology.
- A specific assay for JmjC domain-containing lysine demethylase and its application to inhibitor screening. Science China Life Sciences.
- A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo.
- 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP. ACS Medicinal Chemistry Letters.
- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco.
- Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters.
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Synblock.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.
- Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.
- Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Enzyme Assays for JmjC-Domain-Containing Lysine Histone Demethylases (JmjC-KDMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The this compound core is a prominent member of this class. This heterocyclic compound, characterized by a dihydropyridine ring bearing both cyano and carboxylic acid functional groups, possesses a unique electronic and structural profile that enables a wide spectrum of biological activities.[1] Its derivatives have been extensively explored, revealing significant potential as anticancer, cardiotonic, antimicrobial, and antiviral agents.[1]
This technical guide offers a comprehensive exploration of the biological activities associated with these derivatives. We will delve into the synthetic strategies that underpin their creation, dissect the mechanisms driving their therapeutic effects, and present the empirical data that substantiates their promise. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
I. Synthetic Pathways: Forging the Core Structure
The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. Fortunately, the this compound core and its derivatives can be constructed through several efficient methods.
One of the most effective and streamlined approaches is a one-pot synthesis that leverages a triethylamine-catalyzed pathway.[1] This method operates under mild conditions, typically in ethanol at around 40°C, making it highly practical for laboratory-scale and potentially scalable production.[1] The reaction generally involves the cyclocondensation of compounds like malononitrile with suitable carbonyl compounds or the reaction of acylpyruvic acid methyl esters with cyanoacetamide.[1] The resulting structures are typically confirmed using a suite of analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]
Caption: Generalized one-pot synthesis scheme.
II. Anticancer Activity: Targeting Uncontrolled Proliferation
The most extensively documented biological activity of this class of compounds is their potential as anticancer agents. Research has demonstrated that specific derivatives can inhibit cancer cell proliferation, disrupt the cell cycle, and induce apoptosis.
Mechanism of Action: EGFR Inhibition
A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in cell growth and proliferation; its overactivity is a hallmark of many cancers. Novel 5-cyano-6-oxo-pyridine-based sulfonamides have been specifically designed and synthesized to target EGFR.[2][3] Molecular modeling studies, including docking and dynamic simulations, have been employed to investigate the binding mechanism and stability of these molecules within the EGFR active site.[2][3]
Caption: EGFR inhibition by pyridine derivatives.
In Vitro Efficacy
The cytotoxic activity of these compounds has been evaluated against a range of human cancer cell lines. Notably, certain derivatives have shown potent activity against colon cancer (HCT-15), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) cell lines.[2][3][4] Some compounds displayed IC₅₀ values in the low micromolar and even nanomolar range, indicating significant potency.[3][5] For instance, in one study, two dihydropyridine carboxylic acid derivatives, 3a and 3b , exhibited IC₅₀ values of 7.94 µM and 9.24 µM, respectively, against the HCT-15 cell line.[5]
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyridine Carboxylic Acids (3a, 3b) | HCT-15 (Colon) | 7.94 - 9.24 | [5] |
| Pyridine-based Sulfonamides (6e, 6l) | HeLa (Cervical) | Not specified, but potent | [2][3] |
| Fluorinated Pyridine Derivatives (1b) | MCF-7 (Breast) | 11.63 | [3] |
| Fluorinated Pyridine Derivatives (1b) | HepG2 (Liver) | 34.10 | [3] |
Table 1: Representative Cytotoxic Activities of 5-Cyano-6-oxo-1,6-dihydropyridine Derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
A standard method to determine the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT-15) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized pyridine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated using non-linear regression analysis.
III. Cardiotonic Effects: Modulating Cardiac Contractility
Derivatives of this compound have also been investigated for their cardiotonic properties, acting as analogues to the known positive inotropic agent milrinone.[6][7] These compounds have been shown to enhance cardiac contractility, a desirable effect in the treatment of heart failure.
Studies on isolated guinea-pig atria have demonstrated that certain derivatives exhibit a significant positive inotropic effect.[6] For example, ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate showed appreciable inotropic activity.[6] Similarly, 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid also displayed this effect. The mechanism is believed to involve the inhibition of phosphodiesterase 3 (PDE3), similar to milrinone, leading to increased intracellular cyclic AMP levels and enhanced calcium influx in cardiomyocytes.
IV. Antimicrobial and Antiviral Potential
Antimicrobial Activity
The scaffold has shown promise as a source of new antimicrobial agents.[1] While broad-spectrum activity is still under investigation, specific derivatives have demonstrated targeted efficacy. For example, a novel spiro[indole-3,4′-pyridine] derivative was found to have a moderate antibacterial effect against Pseudomonas aeruginosa.[8] Molecular docking studies suggested that this activity could be due to the compound's affinity for the bacterial regulator protein PqsR, with binding energies calculated in the range of -5.8 to -8.2 kcal/mol.[8]
Antiviral Activity
The antiviral potential of this specific pyridine scaffold is an emerging area of research. While direct evidence is limited, related heterocyclic structures provide a strong rationale for exploration. For instance, 5-cyano-2'-deoxyuridine, a pyrimidine nucleoside analogue, has shown significant inhibitory activity against the vaccinia virus.[9] Furthermore, structurally related 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives have exhibited potent activity against human cytomegalovirus (HCMV), including strains resistant to existing antiviral drugs.[10][11] These findings suggest that the cyano-pyridine core could be a valuable starting point for the design of novel antiviral agents.
V. Broader Enzyme Inhibition and Other Activities
The versatility of the scaffold is further highlighted by its ability to inhibit various enzymes and exhibit other pharmacological effects.
-
Enzyme Inhibition: Beyond EGFR, derivatives have been designed to target other enzymes. Sulfonamide derivatives were initially investigated as dual EGFR and carbonic anhydrase (CA) inhibitors.[2] While they showed greater selectivity for EGFR, this demonstrates the tunability of the scaffold.[2] Docking studies have also proposed that some dihydropyridine carboxylic acids could interact with and potentially inhibit PARP-1, an enzyme involved in DNA repair and a target in cancer therapy.[5]
-
Other Pharmacological Effects: Some derivatives bearing a 2-pyridyl substitution pattern have been reported to possess interesting anti-inflammatory, analgesic, and hypotensive activities, broadening their potential therapeutic applications.[6]
Caption: Overview of diverse biological activities.
VI. Conclusion and Future Directions
The this compound framework stands out as a remarkably versatile and privileged scaffold in medicinal chemistry. The straightforward and efficient synthetic routes to this core allow for extensive derivatization, enabling the fine-tuning of its biological properties. The derivatives have demonstrated a wide array of significant activities, with the most compelling evidence in the realm of anticancer therapeutics through potent EGFR inhibition. Furthermore, their demonstrated potential as cardiotonic, antimicrobial, and potentially antiviral agents underscores the breadth of their therapeutic applicability.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Expansion: Systematic modification of substituents at various positions on the pyridine ring to optimize potency and selectivity for specific targets.
-
Mechanism of Action Elucidation: Moving beyond initial screening and docking to detailed biochemical and cellular assays to confirm mechanisms of action, especially for antiviral and antimicrobial activities.
-
Pharmacokinetic Profiling: Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By continuing to explore and modify this potent scaffold, the scientific community can unlock new therapeutic solutions for a range of challenging diseases.
References
-
Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (n.d.). PubMed. [Link]
-
Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (n.d.). PubMed. [Link]
-
Identification of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023, October 12). PubMed. [Link]
-
Identification of 3‐(5‐cyano‐6‐oxo‐pyridin‐2‐yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023, October). ResearchGate. [Link]
-
5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. (2012, June 15). ScienceDirect. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). MDPI. [Link]
-
Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (n.d.). PubMed. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. [Link]
-
Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 11). ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]
-
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022, June 9). National Institutes of Health (NIH). [Link]
-
1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. (n.d.). PubChem. [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (2023, October 21). Semantic Scholar. [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (2025, August 5). ResearchGate. [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. (n.d.). National Institutes of Health (NIH). [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. Identification of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Effects of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the prevailing scientific understanding and investigational pathways for the novel compound, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Synthesized as a structural analogue of milrinone, this molecule is posited to exert its primary therapeutic effects through the selective inhibition of phosphodiesterase 3 (PDE3), a mechanism known to induce positive inotropic and vasodilatory effects. Such a profile suggests significant potential in the management of acute decompensated heart failure. This guide delineates the theoretical framework for its mechanism of action, offers detailed protocols for its synthesis and biological characterization, and outlines a logical progression for its preclinical evaluation. Additionally, we explore a secondary, plausible mechanism involving the antagonism of Exchange proteins directly activated by cAMP (Epac), drawing parallels from structurally related pyrimidine compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel cardiovascular therapeutics.
Introduction and Rationale
The landscape of cardiovascular disease management is in continuous evolution, with a persistent need for novel therapeutic agents that offer improved efficacy and safety profiles. This compound emerges as a compound of interest due to its structural similarity to established PDE3 inhibitors like milrinone. The core hypothesis underpinning its therapeutic potential is the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger in cardiac and vascular smooth muscle cells. By inhibiting PDE3, the enzyme responsible for cAMP degradation, this compound is expected to elicit a dual beneficial effect: enhancement of myocardial contractility (positive inotropy) and reduction of cardiac preload and afterload through vasodilation.
Early investigations into a series of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, of which the topic compound is the parent structure, have demonstrated "appreciable positive inotropic activity" in preclinical models, albeit qualitatively noted as inferior to milrinone.[1] Some derivatives within this class have also exhibited anti-inflammatory, analgesic, and hypotensive properties, suggesting a broader therapeutic potential that warrants further exploration.[1]
This guide provides the essential scientific context and detailed methodologies to rigorously evaluate the therapeutic promise of this compound, from its chemical synthesis to its biological and pharmacological characterization.
Postulated Mechanisms of Action
Primary Mechanism: Phosphodiesterase 3 (PDE3) Inhibition
The designation of this compound and its derivatives as "milrinone analogues" strongly implies a shared mechanism of action centering on the inhibition of PDE3.[1] This enzyme is a key regulator of cAMP homeostasis in cardiomyocytes and vascular smooth muscle cells.
In the heart, an elevation of intracellular cAMP, resulting from PDE3 inhibition, activates protein kinase A (PKA). PKA then phosphorylates several target proteins, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell during an action potential, leading to a greater release of calcium from the sarcoplasmic reticulum and ultimately enhancing the force of contraction (positive inotropy).
In vascular smooth muscle, increased cAMP levels also activate PKA, which in turn phosphorylates and inactivates myosin light-chain kinase. This leads to smooth muscle relaxation and vasodilation, reducing both systemic and pulmonary vascular resistance. This "inodilator" effect is a hallmark of PDE3 inhibitors.
Diagram of the Postulated PDE3 Inhibition Pathway
Caption: Postulated mechanism of action via PDE3 inhibition.
Secondary Plausible Mechanism: Epac Antagonism
Structurally related compounds, specifically 5-cyano-6-oxo-1,6-dihydro-pyrimidines, have been identified as potent antagonists of Exchange proteins directly activated by cAMP (Epac).[2][3] Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The cAMP signaling pathway is not linear and branches at the point of cAMP, which can activate both PKA and Epac.
While the cardiotonic effects are more classically associated with the PKA pathway, Epac signaling is involved in a multitude of cellular processes, including cell adhesion, proliferation, and inflammation. It is plausible that this compound could also modulate Epac activity, which might contribute to the anti-inflammatory and other pleiotropic effects observed in some of its derivatives.[1] This hypothesis warrants investigation to fully elucidate the compound's pharmacological profile.
Diagram of the cAMP Signaling Branch Point
Caption: The divergence of cAMP signaling to PKA and Epac pathways.
Experimental Protocols
To rigorously assess the therapeutic potential of this compound, a systematic approach involving its chemical synthesis followed by a cascade of in vitro biological assays is recommended.
Synthesis of this compound
The following is a plausible, multi-step synthesis protocol adapted from procedures for similar dihydropyridine derivatives.[4][5][6][7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
To a solution of ethyl 2-cyanoacetate (1 equivalent) and ethyl pyruvate (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 30 minutes.
-
Introduce ammonia gas into the reaction mixture or add an excess of ammonium acetate.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the ethyl ester intermediate.
Step 2: Saponification to this compound
-
Dissolve the ethyl ester intermediate from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
In Vitro PDE3 Inhibition Assay
A fluorescence polarization (FP)-based assay is a robust method to determine the IC50 value of the compound against PDE3.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA) to create a range of concentrations.
-
Prepare a working solution of recombinant human PDE3 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound, a known PDE3 inhibitor (positive control, e.g., milrinone), or DMSO (negative control) to the wells.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assessment of Positive Inotropic Effects in Isolated Cardiac Tissue
This ex vivo protocol uses isolated cardiac muscle to directly measure changes in contractility.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig) in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Dissect a suitable cardiac muscle preparation, such as a left ventricular papillary muscle strip.
-
-
Experimental Setup:
-
Mount the muscle strip vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach one end of the muscle to a force transducer to measure isometric contraction.
-
Pace the muscle electrically at a constant frequency (e.g., 1 Hz).
-
Allow the preparation to equilibrate for at least 60 minutes until a stable baseline contractile force is achieved.
-
-
Data Collection:
-
After equilibration, add the test compound to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the contractile force to stabilize at each concentration before adding the next.
-
Record the developed force at each concentration.
-
-
Data Analysis:
-
Express the increase in contractile force as a percentage of the maximal response to a reference agonist (e.g., isoproterenol).
-
Plot the percentage increase in force against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Epac Antagonist Activity Assay (FRET-based)
A FRET-based assay using a genetically encoded Epac biosensor can be employed to assess the compound's activity on Epac.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with a FRET-based Epac biosensor (e.g., a construct containing Epac flanked by a FRET donor and acceptor pair).
-
-
Assay Procedure:
-
Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.
-
Pre-incubate the cells with various concentrations of the test compound or a known Epac antagonist (positive control) for a defined period.
-
Stimulate the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP).
-
-
FRET Measurement and Analysis:
-
Measure the FRET signal (e.g., the ratio of acceptor to donor emission) using a microplate reader at baseline and after agonist stimulation.
-
The antagonist activity will be observed as a prevention of the agonist-induced change in the FRET ratio.
-
Calculate the percent inhibition of the agonist response at each concentration of the test compound and determine the IC50 value.
-
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be systematically organized to facilitate a clear interpretation of the compound's pharmacological profile.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay | Target/Tissue | Parameter | Result |
| PDE3 Inhibition | Recombinant Human PDE3 | IC50 | Data not available |
| Positive Inotropy | Isolated Guinea Pig Papillary Muscle | EC50 | Data not available |
| Epac Antagonism | HEK293 cells with Epac FRET sensor | IC50 | Data not available |
It is anticipated that the IC50 for PDE3 inhibition will be in the low micromolar to nanomolar range, and the EC50 for positive inotropy will be in a similar range, consistent with the activity of other milrinone analogues.
Future Directions and Concluding Remarks
The successful in vitro characterization of this compound as a potent PDE3 inhibitor with positive inotropic effects would provide a strong rationale for advancing the compound into further preclinical development. Subsequent investigations should include:
-
Selectivity Profiling: Assessing the inhibitory activity against other PDE isoforms to confirm selectivity for PDE3.
-
In Vivo Efficacy Studies: Evaluating the hemodynamic effects in animal models of heart failure.
-
Pharmacokinetic (ADME) Studies: Determining the absorption, distribution, metabolism, and excretion profile of the compound.
-
Safety and Toxicology Studies: Establishing a comprehensive safety profile in accordance with regulatory guidelines.
References
-
Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437. [Link]
-
Chen, H., Tsalkova, T., Mei, F. C., Hu, Y., Cheng, X., & Zhou, J. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038–4043. [Link]
-
Zare, F., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 10(9), e29850. [Link]
-
Reddy, T. S., & G, N. (2012). A facile four component protocol for the synthesis of dihydropyridine derivatives. Organic & Biomolecular Chemistry, 10(42), 8469-8472. [Link]
-
Guzmán-Hernández, R., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(15), 4478. [Link]
-
Sravanthi, G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24869-24883. [Link]
Sources
- 1. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IUPAC name for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
An In-Depth Technical Guide to 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical characteristics, synthesis, reactivity, and explore its emerging biological activities that position it as a valuable scaffold for novel therapeutics.
Core Molecular Identity and Physicochemical Properties
This compound is a multifunctionalized pyridone derivative. The presence of a cyano group (a potent hydrogen bond acceptor and electron-withdrawing group), a carboxylic acid (a key group for salt formation and target interaction), and the 2-pyridone tautomeric system confers a unique electronic and steric profile. This arrangement is crucial for its biological activity and synthetic utility.
The 2-pyridone motif is a privileged structure in medicinal chemistry, known to mimic nucleic acids and engage in specific hydrogen bonding patterns with biological targets. The combination of these functional groups in a compact heterocyclic system makes it a compelling starting point for library synthesis in drug discovery programs.
| Identifier | Value | Source |
| IUPAC Name | 5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | [1] |
| CAS Number | 19841-76-0 | [1] |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| Canonical SMILES | C1=C(C(=O)NC(=C1)C(=O)O)C#N | [1] |
| InChI Key | PTUAASBTCYJUSK-UHFFFAOYSA-N | [1] |
| Melting Point | High, likely >270 °C (decomposes) | Inferred from 6-Oxo-1,6-dihydropyridine-2-carboxylic acid[2] |
| Appearance | Expected to be a crystalline solid | General property of similar organic acids |
Synthesis and Purification Workflow
The synthesis of highly functionalized 2-pyridones often involves multi-component condensation reactions that build the heterocyclic core in a single, efficient step. While a specific protocol for the title compound is not extensively detailed in publicly available literature, a robust and validated pathway can be constructed based on established methodologies for closely related analogs.[1][3] The most common strategy involves the synthesis of a stable ester precursor, followed by a straightforward hydrolysis to yield the final carboxylic acid.
This two-step approach is advantageous as it protects the reactive carboxylic acid group during the initial ring-forming reaction, often leading to higher yields and cleaner products. Purification of the intermediate ester is typically achieved via recrystallization, while the final acid product often precipitates upon acidification and can be collected with high purity.
Caption: General synthetic workflow for the target molecule.
Experimental Protocol: Representative Synthesis
This protocol is a representative example adapted from the synthesis of similar 2-pyridone carboxylic acids.[1][3]
Step 1: Synthesis of Ethyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate (Intermediate)
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate and a suitable aldehyde precursor.
-
Reaction Execution: The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure ester intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl ester from Step 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Reaction Execution: The mixture is heated to 80-90 °C with stirring for 2-4 hours, during which the solid should dissolve as the sodium salt is formed.
-
Workup and Isolation: The solution is cooled in an ice bath and carefully acidified to pH 2-3 with concentrated HCl. A precipitate will form.
-
Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and dried under vacuum to yield the final carboxylic acid product.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key functional groups, each offering distinct opportunities for chemical modification to generate diverse libraries for structure-activity relationship (SAR) studies.
-
Carboxylic Acid (C2-position): This group is readily converted into esters, amides, or acid chlorides. Amide coupling with a diverse range of amines is a cornerstone of medicinal chemistry for exploring interactions with protein backbones or specific amino acid side chains.
-
Cyano Group (C5-position): The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine (aminomethyl group), introducing a basic center, or be used in cycloaddition reactions to form tetrazoles, which are often used as carboxylic acid bioisosteres.
-
2-Pyridone Ring (N1-H and C6-Oxo): The N-H group can be alkylated or arylated to probe pockets near the nitrogen atom. The exocyclic oxygen at C6 can be converted to a thio-group or a chlorine atom, which can then be displaced by various nucleophiles.
Caption: Key reactivity sites and potential derivatizations.
Biological Activity and Therapeutic Applications
Derivatives of the 5-cyano-6-oxo-1,6-dihydropyridine scaffold have demonstrated a wide range of biological activities, making this core a privileged structure for drug discovery.[4]
-
Anticancer Potential: Preliminary studies suggest that compounds with this core structure may inhibit cancer cell proliferation.[4] The planar, aromatic system with strategically placed hydrogen bond donors and acceptors is ideal for interacting with the ATP-binding pockets of kinases. For example, related 6-oxo-1,6-dihydropyridines have been designed as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target implicated in neurodegenerative disorders and cancer.[5]
-
Cardiotonic Effects: As analogues of milrinone, certain derivatives have shown positive inotropic effects, suggesting potential applications in treating heart failure.[1][3] This activity is often mediated by the inhibition of phosphodiesterase enzymes in cardiac muscle.
-
Antimicrobial Activity: Various derivatives have shown efficacy against different bacterial strains.[4] The ability to chelate metal ions or interfere with key metabolic pathways are potential mechanisms for their antimicrobial action.
Plausible Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors bind to the ATP pocket, competing with the endogenous ATP substrate. The 2-pyridone core of our title compound can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors.
Caption: Representative mechanism of kinase inhibition.
Analytical Characterization
Unequivocal structural confirmation is critical. A combination of spectroscopic methods should be employed for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two doublets in the aromatic region for the protons on the pyridine ring, and a broad singlet for the N-H proton, which is exchangeable with D₂O. The carboxylic acid proton will also appear as a broad singlet, typically downfield.
-
¹³C NMR: Characteristic signals would include the carbonyl carbons (amide and carboxylic acid) in the 160-180 ppm range, the nitrile carbon around 115-120 ppm, and carbons of the pyridine ring in the aromatic region.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the elemental composition (C₇H₄N₂O₃) by providing a highly accurate mass measurement of the molecular ion.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C≡N stretch (~2200 cm⁻¹), and strong C=O stretches for the amide and carboxylic acid groups (~1650-1750 cm⁻¹).[7]
Conclusion and Future Directions
This compound represents a synthetically accessible and highly versatile scaffold for medicinal chemistry. Its proven potential in generating molecules with anticancer, cardiotonic, and antimicrobial activities makes it a valuable starting point for further investigation.
Future research should focus on:
-
SAR Expansion: Synthesizing focused libraries by modifying the three key reactive sites to optimize potency and selectivity against specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and identifying the direct protein targets for the most active analogs.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
The strategic combination of functionality on this pyridone core provides a robust platform for the development of next-generation therapeutics.
References
-
Balzarini, J., et al. (Year). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. Available from: [Link]
-
Chen, H., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]
-
Pini, E., et al. (Year). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available from: [Link]
-
IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Available from: [Link]
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Available from: [Link]
-
PubChem. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. Available from: [Link]
-
ResearchGate. Synthesis of 2-pyridone derivatives. Available from: [Link]
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information for the New Journal of Chemistry article, NJ-ART-11- 2014-002103. Available from: [Link]
-
PMC - NIH. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]
-
PubMed. (2009, December 1). Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Available from: [Link]
-
Chemsrc. (2025, August 27). CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]
-
Semantic Scholar. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]
-
MDPI. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]
Sources
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]
- 3. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 19841-76-0 [smolecule.com]
- 5. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
CAS number for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
An In-Depth Technical Guide to 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis methodologies, biological activities, and handling protocols, offering field-proven insights for its practical application in a research and development setting.
Compound Identification and Physicochemical Properties
This compound is distinguished by a pyridine ring structure functionalized with both a cyano and a carboxylic acid group.[1] This unique combination of functional groups imparts specific reactivity and potential for biological interaction.[1] Its core identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 19841-76-0 | [1] |
| IUPAC Name | 5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₇H₄N₂O₃ | [1] |
| Molecular Weight | 164.12 g/mol | [1] |
| InChI Key | PTUAASBTCYJUSK-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=O)NC(=C1)C(=O)O)C#N | [1] |
Synthesis Pathways and Mechanistic Considerations
The synthesis of this compound and its derivatives is well-documented, with several established routes offering varying degrees of efficiency and complexity. The choice of a specific pathway is often dictated by the desired scale, available starting materials, and required purity.
Common Synthesis Routes
Several methods have been successfully employed for its synthesis:
-
Cyclocondensation of Malononitrile: This approach involves the reaction of malononitrile with appropriate carbonyl compounds, which serves as a foundational method for creating the dihydropyridine ring.[1]
-
Reaction with Acylpyruvic Acids: A prominent synthesis pathway involves the reaction of methyl esters of acylpyruvic acids with reagents like malononitrile and cyanoacetamide.[1]
-
One-Pot Synthesis: Modern advancements have enabled streamlined one-pot synthesis protocols, which enhance yield and operational efficiency by minimizing intermediate isolation steps.[1]
Protocol: Triethylamine-Catalyzed Synthesis of 4-Aryl Derivatives
A particularly effective and widely adopted method involves the triethylamine-catalyzed synthesis of 4-aryl substituted derivatives, which proceeds under mild conditions.[1] Triethylamine's role is multifaceted; it functions as a base to initiate the condensation and as a nucleophilic activator.[1]
Experimental Workflow:
Caption: Workflow for triethylamine-catalyzed synthesis.
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, dissolve the starting aryl aldehyde, malononitrile (or cyanoacetamide), and the acylpyruvic acid ester in ethanol.
-
Catalyst Addition: Introduce triethylamine to the mixture. The reaction is typically conducted under mild heating, for instance, at 40°C.[1]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated. This may involve acidification to precipitate the carboxylic acid, followed by filtration.
-
Purification: The crude product is purified, commonly via recrystallization from a suitable solvent system, to yield the final compound in purities of 52-75%.[1]
-
Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1]
Applications in Drug Discovery and Chemical Research
The versatile structure of this compound makes it a valuable scaffold in several scientific domains.[1] Its derivatives have been investigated for a range of biological activities.
Caption: Application spectrum of the core compound.
Pharmaceutical Research
-
Antimicrobial Agents: Derivatives of this compound have demonstrated efficacy against various bacterial strains, making them promising candidates for the development of new antibiotics.[1]
-
Anticancer Compounds: Preliminary research suggests that certain derivatives can inhibit the proliferation of cancer cells, positioning the scaffold as a point of interest for oncological drug discovery.[1]
-
Cardiotonic Effects: Analogues of this structure, such as milrinone, are known to have positive inotropic effects, enhancing cardiac contractility.[1][2] Specifically, 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid has shown notable positive inotropic activity.[2]
Mechanism of Action Insights
While the specific mechanism of action for the parent compound is not extensively documented, its dihydropyridine core is a well-known pharmacophore present in calcium channel blockers.[1] However, it is not confirmed if this specific compound shares that activity.[1] Its biological effects are more likely attributed to its potential to inhibit specific enzymes or interact with various biological receptors, which are areas of ongoing investigation.[1]
Safety, Handling, and Storage Protocol
Adherence to strict safety protocols is paramount when handling this compound and its derivatives. The following guidelines are based on standard laboratory safety practices for chemical reagents.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3]
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]
Handling and Ventilation
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling and before breaks.[3] Contaminated clothing should be removed and washed before reuse.[3]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated place.[3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]
Disposal
-
Classification: This material and its container should be treated as hazardous waste.
-
Procedure: Dispose of the substance and its container at a designated hazardous or special waste collection point, in accordance with local, national, and international regulations.[3]
Conclusion
This compound stands out as a versatile and valuable heterocyclic compound. Its established synthesis routes, coupled with a wide range of potential applications in drug discovery and materials science, make it a compelling subject for further research. The insights and protocols detailed in this guide are intended to provide a solid foundation for scientists and researchers to safely and effectively utilize this compound in their work, paving the way for new discoveries and innovations.
References
-
Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Characterization of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and its Analogs
Introduction: The Therapeutic Potential of Dihydropyridine-based Compounds
The 5-cyano-6-oxo-1,6-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including roles as xanthine oxidase inhibitors for the treatment of hyperuricemia, positive inotropic agents for cardiovascular applications, and modulators of critical signaling pathways.[1][2][4][5] The specific compound, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and its analogs are of significant interest to researchers in drug discovery for their potential to modulate enzyme activity and cellular processes.
This guide provides a comprehensive overview of experimental protocols for the in vitro characterization of this class of compounds. We will delve into the principles of enzymatic and cell-based assays, offering step-by-step methodologies to assess their inhibitory potential and cellular effects. The causality behind experimental choices will be explained to ensure a deep understanding of the underlying scientific principles.
Part 1: Enzymatic Assays for Inhibitor Characterization
A primary application for compounds like this compound is the inhibition of specific enzymes. A common initial step in characterizing a novel compound is to determine its half-maximal inhibitory concentration (IC50) against a target enzyme. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Principle of IC50 Determination
The IC50 is determined by measuring the activity of an enzyme across a range of inhibitor concentrations. The resulting data are then plotted as a dose-response curve, with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of enzyme inhibition on the y-axis. The IC50 value is then calculated from this curve.
Experimental Workflow for a Generic Enzyme Inhibition Assay
The following is a generalized protocol that can be adapted for various enzymes. For illustrative purposes, we will consider a hypothetical hydrolase enzyme that cleaves a chromogenic or fluorogenic substrate.
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Protocol: IC50 Determination
Materials:
-
96-well microplate (clear for colorimetric assays, black for fluorescent assays)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or fluorescence
-
Target enzyme
-
Enzyme substrate (chromogenic or fluorogenic)
-
Assay buffer (optimized for the target enzyme)
-
This compound (or analog)
-
DMSO (for dissolving the compound)
-
Positive control inhibitor (if available)
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of the enzyme and substrate in assay buffer at appropriate concentrations. The optimal concentrations should be determined empirically in preliminary experiments.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the test compound stock solution in assay buffer. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
-
Assay Plate Setup:
-
Add a fixed volume of assay buffer to all wells.
-
Add the serially diluted inhibitor to the test wells.
-
Include control wells:
-
100% activity control: Buffer + DMSO (no inhibitor)
-
0% activity control (background): Buffer + Substrate (no enzyme)
-
-
Add a fixed volume of the enzyme solution to all wells except the background control.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Incubate the plate for a predetermined time, during which the signal develops. The reaction should be monitored to ensure it is in the linear range.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence of each well using a plate reader at the appropriate wavelength.
-
Data Analysis
-
Background Subtraction: Subtract the average signal of the 0% activity control from all other wells.
-
Calculate Percent Inhibition:
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
| Parameter | Description |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | Goodness of fit of the curve to the data. |
Part 2: Cell-Based Assays for Biological Activity
While enzymatic assays are crucial for determining direct inhibition, cell-based assays provide a more biologically relevant context by assessing the compound's effects on cellular processes. These assays can reveal information about cell permeability, off-target effects, and overall cellular toxicity.
Principle of Cell Viability/Cytotoxicity Assays
A common starting point for cell-based characterization is to assess the compound's effect on cell viability or proliferation. Assays like the MTT or resazurin (alamarBlue) assay measure the metabolic activity of cells, which is an indicator of cell health. A reduction in metabolic activity can suggest cytotoxicity or an anti-proliferative effect.
Caption: General workflow for a cell-based viability assay.
Detailed Protocol: Cell Viability Assay (Resazurin Method)
Materials:
-
Human cell line (e.g., HEK293, HeLa, or a disease-relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plate
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Test compound and vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add the resazurin solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce resazurin (blue) to the highly fluorescent resorufin (pink).
-
Measure the fluorescence of each well using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of wells containing only medium and resazurin (no cells).
-
Calculate Percent Viability:
-
Dose-Response Curve and GI50/CC50:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use non-linear regression to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
-
| Parameter | Description |
| GI50/CC50 | Concentration of the compound that reduces cell viability by 50%. |
| Therapeutic Window | The ratio of the cytotoxic concentration to the effective therapeutic concentration. A larger therapeutic window is desirable. |
Conclusion
The experimental protocols outlined in this application note provide a robust framework for the initial characterization of this compound and its analogs. By systematically determining the IC50 in enzymatic assays and assessing cellular effects through viability assays, researchers can gain valuable insights into the compound's potency, mechanism of action, and potential as a therapeutic agent. These foundational assays are critical steps in the drug discovery and development pipeline, paving the way for more advanced preclinical studies.
References
-
Rose, N. R., & McDonough, M. A. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4395. Available from: [Link]
-
Du, J., & Flashman, E. (2019). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 88, 563-591. Available from: [Link]
-
Rose, N. R., & McDonough, M. A. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. R Discovery. Available from: [Link]
-
Cheng, Y., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 3987-3991. Available from: [Link]
-
Cheng, Y., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP. PMC - NIH. Available from: [Link]
-
Islam, M. R., & Schofield, C. J. (2011). Inhibition of 2-Oxoglutarate Dependent Oxygenases. ResearchGate. Available from: [Link]
-
Cheng, Y., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. PubMed. Available from: [Link]
-
Biagi, G., et al. (1993). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed. Available from: [Link]
-
Biagi, G., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available from: [Link]
-
Martínez-Urbina, M. A., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. PMC - PubMed Central. Available from: [Link]
-
PubChem. 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. Available from: [Link]
-
Kukharev, V. Y., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available from: [Link]
-
Wang, S., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. PubMed. Available from: [Link]
-
Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available from: [Link]
-
Kukharev, V. Y., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development with 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of Cyanopyridines
The 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of this core molecule have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and cardiotonic effects.[1] Of particular interest to researchers is their potent and often selective inhibition of key enzymes implicated in various disease pathologies.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable in vitro assays to characterize the activity of this compound derivatives. We will delve into the mechanistic basis for assay design, provide detailed, step-by-step protocols for key applications, and offer insights into data analysis and interpretation. The protocols provided herein are designed to be adaptable to specific research needs and can be implemented in both academic and industrial drug discovery settings.
Physicochemical Properties and Handling of Cyanopyridine Derivatives
A thorough understanding of the physicochemical properties of your test compounds is paramount for successful assay development. While specific characteristics will vary between individual derivatives, some general considerations for the this compound class include:
-
Solubility: These compounds are often sparingly soluble in aqueous buffers.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at high concentrations (e.g., 10-50 mM) and then diluted into the final assay buffer. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced artifacts. If solubility issues persist, the use of co-solvents or other formulation strategies may be necessary.
-
Intrinsic Fluorescence: The cyanopyridine moiety can exhibit intrinsic fluorescence, which must be considered when developing fluorescence-based assays.[2] It is essential to perform control experiments to measure the fluorescence of the test compound alone to account for any potential interference with the assay signal.
-
Stability: The stability of the dihydropyridine ring can be influenced by factors such as pH and light exposure. It is recommended to store stock solutions at -20°C or -80°C and to minimize their exposure to light.
I. Enzymatic Inhibition Assays: Targeting Xanthine Oxidase
A significant number of 5-cyano-6-oxo-1,6-dihydropyridine derivatives have been identified as potent inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism. Elevated XO activity is associated with hyperuricemia and gout.
A. Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound derivatives against xanthine oxidase. The assay is based on monitoring the formation of uric acid from the substrate xanthine, which results in an increase in absorbance at 295 nm.
Workflow for Xanthine Oxidase Inhibition Assay
Caption: Workflow for the Xanthine Oxidase Inhibition Assay.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound derivative (test inhibitor)
-
Allopurinol (positive control)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 295 nm
Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase in the buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare a 10 mM stock solution of the test inhibitor and allopurinol in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
140 µL of potassium phosphate buffer
-
20 µL of the test inhibitor dilution (or DMSO for control)
-
20 µL of xanthine oxidase solution
-
-
Mix gently and pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the xanthine solution to each well.
-
Immediately start measuring the increase in absorbance at 295 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Table 1: Reported IC50 Values of Dihydropyrimidine Derivatives against Xanthine Oxidase
| Compound Class | Specific Derivative(s) | IC50 (µM) | Reference(s) |
| 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | 10c, 10e | 0.0240, 0.0181 | [3] |
| 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids | Various | 0.018 - 0.5677 | [3] |
| Pistacia chinensis leaf essential oil constituents | Limonene | 37.69 (µg/mL) | [4] |
| Allopurinol (Reference) | - | 0.11 - 0.13 (µg/mL) | [4] |
II. Cellular Assays: Assessing Anticancer Activity
Several 5-cyano-6-oxo-1,6-dihydropyridine derivatives have demonstrated promising anticancer activity by inhibiting cancer cell proliferation.[1] Cell viability assays are fundamental for evaluating the cytotoxic or cytostatic effects of these compounds.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Living cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
Doxorubicin or another standard anticancer drug (positive control)
-
DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium from a DMSO stock. The final DMSO concentration should not exceed 1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Table 2: Reported Cytotoxic Activity of Dihydropyridine Derivatives
| Compound Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Dihydropyridine carboxylic acid derivatives | HCT-15 | 7.94 - 9.24 | [5] |
| Dihydropyridines with nitroimidazole moiety | Raji, K562, Fen, HeLa | Moderate to good activity | [6] |
| 1,4-diphenyl-1,4-dihydropyridine derivatives | HSC-2, HSC-3, HSC-4, HL-60 | Variable cytotoxicity | [7] |
III. Advanced Assay Formats: Fluorescence-Based and FRET Assays for Epac Inhibition
Certain 5-cyano-6-oxo-1,6-dihydropyridine derivatives have been identified as antagonists of Exchange Proteins Directly Activated by cAMP (Epac).[8] Fluorescence-based assays, particularly Förster Resonance Energy Transfer (FRET), are powerful tools for studying Epac activity.
A. FRET-Based Assay for Epac Antagonist Activity
This assay utilizes a genetically encoded Epac-based FRET biosensor. The biosensor consists of Epac flanked by a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP). In the absence of cAMP, the biosensor is in a "closed" conformation, resulting in high FRET. Binding of cAMP induces a conformational change, separating the fluorophores and leading to a decrease in FRET. An Epac antagonist will prevent or reverse the cAMP-induced decrease in FRET.
Principle of the Epac FRET-Based Assay
Caption: Principle of the FRET-based assay for Epac activity.
Materials:
-
HEK293 cells stably expressing an Epac-FRET biosensor
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator to increase intracellular cAMP)
-
This compound derivative (test antagonist)
-
Known Epac inhibitor (e.g., ESI-09) as a positive control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with FRET capabilities (e.g., excitation filter for CFP and emission filters for both CFP and YFP)
Protocol:
-
Cell Seeding:
-
Seed the Epac-FRET expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
-
Compound Treatment:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the test antagonist at various concentrations and incubate for a predetermined time (e.g., 30 minutes).
-
-
cAMP Stimulation and FRET Measurement:
-
Place the plate in the fluorescence reader and measure the baseline FRET ratio (YFP emission / CFP emission).
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Immediately begin kinetic measurements of the FRET ratio for 30-60 minutes.
-
-
Data Analysis:
-
Normalize the FRET ratio to the baseline.
-
The decrease in FRET upon forskolin stimulation represents Epac activation. The ability of the test compound to prevent this decrease indicates antagonist activity.
-
Calculate the percentage of inhibition of the forskolin-induced FRET change for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Table 3: Reported IC50 Values of Epac Inhibitors
| Compound | Target(s) | IC50 (µM) | Reference(s) |
| ESI-09 | EPAC1/EPAC2 | 3.2 / 1.4 | [9] |
| HJC0197 | EPAC1/EPAC2 | 5.9 (Epac2) | [9] |
| ESI-05 | EPAC2 | 0.4 | [10] |
| CE3F4 | EPAC1 | 10.7 | [10] |
IV. Considerations for Off-Target Effects
The dihydropyridine scaffold is well-known for its interaction with L-type calcium channels.[11] While the this compound derivatives may exhibit selectivity for their primary targets, it is prudent to assess their potential off-target effects, particularly on calcium channels, especially if the intended therapeutic application is unrelated to calcium channel modulation. Additionally, some dihydropyridines have been shown to interact with other receptors, such as muscarinic and alpha-adrenergic receptors.[12] Counter-screening assays against a panel of relevant off-targets are recommended during the lead optimization phase of drug discovery.
Conclusion
The this compound derivatives represent a versatile class of compounds with significant therapeutic potential. The application notes and protocols provided in this guide offer a robust framework for the in vitro characterization of these molecules. By employing these assays, researchers can elucidate the mechanisms of action, determine the potency and selectivity, and advance the development of novel therapeutics based on this promising chemical scaffold.
References
- Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437.
- Dastmalchi, S., Safavi, M., & Hamzeh-Mivehroud, M. (2007). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 6(4), 249-256.
- Molnár, J., Szabó, D., Muraoka, O., & Tani, S. (2001). Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines. Anticancer Research, 21(5), 3367-3372.
-
ResearchGate. (n.d.). The IC 50 values (μM) of test samples on XO inhibition. Retrieved from [Link]
- Chen, H. C., Hsieh, C. H., & Chang, F. R. (2016). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 21(11), 1495.
-
ResearchGate. (n.d.). Cytotoxic effects of 1,4-DHPs on different cell lines. Retrieved from [Link]
- Sardari, S., & Dastmalchi, S. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chemical biology & drug design, 70(4), 337–346.
- Le, T. H., Nguyen, T. H., & Le, T. H. (2020). Inhibitory capacity of xanthine oxidase, and anticancer activity of compounds from Sarcandra glabra (Thunb.) Nakai flower. International Food Research Journal, 27(4), 643-650.
- Morales-Cisneros, M. A., et al. (2021).
- Funder, J. W. (2008). A number of marketed dihydropyridine calcium channel blockers have mineralocorticoid receptor antagonist activity. Hypertension, 51(4), 776-780.
- Bolger, G. T., Gengo, P., Klockowski, R., Luchowski, E., Siegel, H., Janis, R. A., Triggle, A. M., & Triggle, D. J. (1983). Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors. Biochemical pharmacology, 32(24), 3751–3755.
- Rehmann, H. (2017). Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective. International journal of molecular sciences, 18(11), 2348.
-
ResearchGate. (n.d.). IC 50 Values of the Most Active Molecules. Retrieved from [Link]
- Rane, S. G., & Dunlap, K. (1986). Dihydropyridine inhibition of neuronal calcium current and substance P release. Pflugers Archiv : European journal of physiology, 407(4), 451–456.
- Yamamoto, S., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry, 14(10), 3435–3446.
-
STERIS PHARMA. (n.d.). Blog. Retrieved from [Link]
- Dyachenko, V. D., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3123.
- Chen, B., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & medicinal chemistry letters, 22(12), 4038–4043.
-
PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Percentage of IC50 values. Retrieved from [Link]
- Tseng, Y. J., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038-4043.
- Kustova, T. S., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3123.
-
ResearchGate. (n.d.). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
Sources
- 1. Buy this compound | 19841-76-0 [smolecule.com]
- 2. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchmap.jp [researchmap.jp]
- 8. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cardiotonic Activity of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: A Novel Class of Cardiotonic Agents
The quest for new therapeutic agents to manage heart failure has led to the exploration of various chemical scaffolds capable of enhancing cardiac contractility. Among these, the 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid core structure has emerged as a promising pharmacophore. Analogues of this heterocyclic system have demonstrated significant positive inotropic effects, positioning them as potential next-generation cardiotonic drugs.[1][2]
These compounds are structurally related to known cardiotonic agents like milrinone, suggesting a potential mechanism of action involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] However, their unique chemical features may offer opportunities for improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the application notes and detailed protocols for the pre-clinical evaluation of the cardiotonic activity of these novel analogues. The methodologies described herein are designed to be robust and provide a clear path from compound synthesis to functional characterization and mechanistic elucidation.
II. Pre-clinical Evaluation Strategy: From Synthesis to Function
A systematic approach is crucial for the efficient evaluation of novel cardiotonic agents. The following workflow outlines a logical progression from compound synthesis to the assessment of cardiotonic activity and initial mechanistic studies.
Caption: Experimental Workflow for Cardiotonic Drug Discovery.
III. Experimental Protocols
Protocol 1: General Synthesis of this compound Analogues
The synthesis of these analogues can be achieved through various established routes, often involving a multi-component reaction.[3] A common approach is the reaction of acylpyruvic acid methyl esters with malononitrile and cyanoacetamide.[3]
Materials:
-
Appropriately substituted acylpyruvic acid methyl esters
-
Malononitrile
-
Cyanoacetamide
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the acylpyruvic acid methyl ester (1 equivalent) in ethanol in a round-bottom flask.
-
Add malononitrile (1 equivalent) and cyanoacetamide (1 equivalent) to the solution.
-
Add triethylamine (catalytic amount) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40°C) and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the crude product, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound analogue.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ex Vivo Assessment of Cardiotonic Activity using Isolated Guinea Pig Atria
This protocol is a classic and reliable method for assessing the direct effects of compounds on myocardial contractility (inotropism) and heart rate (chronotropism).[1][2]
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
-
Standard cardiotonic agent (e.g., milrinone or digoxin)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the left and right atria and mount them in separate organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Record the baseline contractile force and spontaneous beating rate.
-
Add the test compounds in a cumulative concentration-response manner to the organ baths.
-
Record the changes in contractile force and beating rate at each concentration until a maximal response is achieved or signs of toxicity appear.
-
Wash the tissues with fresh Krebs-Henseleit solution to return to baseline before testing the next compound.
-
A positive control (e.g., milrinone) and a vehicle control should be run in parallel.
Protocol 3: In Vitro Assessment using Human iPSC-Derived Cardiomyocytes
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more translational model for assessing cardiac effects.
Materials:
-
hiPSC-CMs
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Impedance-based or calcium-sensitive dye-based assay system
-
Test compounds and controls
Procedure:
-
Plate hiPSC-CMs in multi-well plates according to the manufacturer's instructions and allow them to form a spontaneously beating syncytium.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or controls.
-
Measure the contractility and beating rate of the cardiomyocytes using a suitable platform (e.g., impedance measurement for contractility or a fluorescent plate reader for calcium transients).
-
Record data over a time course to assess both acute and potential longer-term effects.
IV. Data Analysis and Interpretation
The data obtained from the functional assays should be analyzed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
Data Presentation:
The results can be summarized in a table for easy comparison of the cardiotonic activity of different analogues.
| Compound ID | R¹-substituent | R²-substituent | Inotropic EC₅₀ (µM) | Max. Inotropic Response (% of Milrinone) | Chronotropic Effect |
| A-01 | -CH₃ | -H | 1.5 ± 0.2 | 110 ± 8 | Minimal |
| A-02 | -CF₃ | -H | 0.8 ± 0.1 | 125 ± 10 | Slight Positive |
| A-03 | -CH₃ | -OCH₃ | 5.2 ± 0.7 | 80 ± 5 | Negligible |
| Milrinone | N/A | N/A | 1.2 ± 0.1 | 100 | Moderate Positive |
Structure-Activity Relationship (SAR) Insights:
Based on the example data above, preliminary SAR can be deduced:
-
Substitution at the R¹ position with an electron-withdrawing group like -CF₃ (Compound A-02) appears to enhance potency compared to an electron-donating group like -CH₃ (Compound A-01).
-
Substitution at the R² position with a methoxy group (Compound A-03) seems to decrease potency.
V. Proposed Mechanism of Action
The cardiotonic effects of this compound analogues are likely mediated through the inhibition of phosphodiesterase 3 (PDE3), similar to milrinone.
Caption: Proposed PDE3 Inhibition Pathway.
Inhibition of PDE3 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling. A primary target of PKA is the L-type calcium channel, and its phosphorylation increases calcium influx into the cardiomyocyte, leading to a more forceful contraction.[4]
While many dihydropyridines are known as L-type calcium channel blockers, the cardiotonic analogues of 5-cyano-6-oxo-1,6-dihydropyridine appear to have a distinct mechanism of action that promotes, rather than inhibits, calcium-mediated contractility.[5][6] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which could contribute to their overall cardiovascular effects.[7]
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cardiotonic agents. The protocols outlined in this guide provide a robust framework for their synthesis, functional evaluation, and mechanistic characterization. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity for cardiac tissue, and overall drug-like properties. Further in-depth studies, including in vivo models of heart failure and comprehensive safety pharmacology assessments, will be necessary to fully elucidate the therapeutic potential of this exciting class of compounds.
VII. References
-
Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco. Available at:
-
Groshi247. (2026, January 6). Dihydropyridine CCBs: Unlocking The Mechanism Of Action. Groshi247. Available at:
-
Smolecule. (2023, August 15). This compound. Smolecule. Available at:
-
Pini, E., Gaviraghi, G., Cova, R., Livi, O., & Ferrarini, P. L. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco. Available at:
-
BuzzRx. (2022, October 13). How Do Dihydropyridine Calcium Channel Blockers Work?. BuzzRx. Available at:
-
Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. Wikipedia. Available at:
-
RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. RxList. Available at:
-
PubMed. (n.d.). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed. Available at:
-
MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available at:
-
MDPI. (n.d.). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. Available at:
-
PubMed. (2021, March 18). Synthesis and Structure-Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti-infective Agents against Trypanosomiases. PubMed. Available at:
Sources
- 1. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 19841-76-0 [smolecule.com]
- 4. Dihydropyridine CCBs: Unlocking The Mechanism Of Action [bit.groshi247.com]
- 5. buzzrx.com [buzzrx.com]
- 6. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 7. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (C₇H₄N₂O₃, MW: 164.12 g/mol ).[1] This valuable heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its synthesis, while achievable through several routes, presents common challenges that can impact yield and purity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most prevalent and effective methods involve the condensation of activated methylene compounds with suitable carbonyl precursors. Key strategies include:
-
Cyclocondensation with Malononitrile: This involves reacting malononitrile with acylpyruvic acid derivatives (e.g., methyl esters) in the presence of a base.[1]
-
One-Pot Synthesis: Modern approaches often utilize a one-pot methodology, which streamlines the process, minimizes handling losses, and can significantly improve overall yield.[1]
-
Triethylamine-Catalyzed Pathways: A highly effective method uses triethylamine as a catalyst in a solvent like ethanol. This pathway is notable for its mild reaction conditions (e.g., 40°C), which helps to reduce the formation of degradation products and side-reactions.[1]
Q2: Why is triethylamine (TEA) often used as the catalyst?
A2: Triethylamine serves a dual role in this synthesis. It functions as a base to deprotonate the active methylene compounds (like malononitrile or cyanoacetamide), generating the nucleophilic carbanion necessary for the initial condensation step. Additionally, it can act as a nucleophilic activator for the condensation process itself, facilitating the key ring-closing step.[1] Its use under mild thermal conditions (40°C in ethanol) is a significant advantage for preserving the integrity of the target molecule.[1]
Q3: My final product is often an ester. How do I obtain the desired carboxylic acid?
A3: The synthesis often targets the methyl or ethyl ester of the final compound first, as it can be easier to purify. The final carboxylic acid is then routinely obtained through alkaline hydrolysis (e.g., using LiOH or NaOH) of the ester, followed by careful acidification (e.g., with 2N HCl) to precipitate the final product.[2][3]
Q4: What analytical methods are standard for confirming the structure and purity?
A4: A combination of spectroscopic and spectrometric methods is essential. The structure of the final compound and key intermediates should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, along with mass spectrometry to verify the molecular weight.[1] Purity should be assessed using techniques like HPLC or TLC.
Troubleshooting Guide: From Low Yields to Purification Woes
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Consistently Low Yield (<50%)
-
Question: My final yield is well below the reported 52-75%.[1] I've checked my calculations, but the issue persists. What are the most likely causes?
-
Answer: Low yield is a classic issue stemming from several potential sources. Let's break them down logically.
-
Reagent Quality & Stoichiometry:
-
Moisture: The starting materials, particularly the acylpyruvic acid esters and cyano-compounds, are susceptible to hydrolysis. Ensure they are dry. Use anhydrous solvents.
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to intractable side products. Verify the purity of your reagents (e.g., via NMR) before starting.
-
Incorrect Stoichiometry: The reaction is sensitive to the molar ratios of the reactants. A slight excess of the cyano-compound and base is often beneficial, but a large excess can promote side reactions.
-
-
Reaction Conditions:
-
Temperature Control: While the triethylamine-catalyzed reaction is mild (40°C), significant temperature deviations can be detrimental.[1] Higher temperatures can lead to decomposition and polymerization, appearing as dark, tarry substances. Lower temperatures will slow the reaction rate, leading to incomplete conversion.
-
Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Work-up and Purification Losses:
-
Incomplete Hydrolysis: If you are preparing the acid from an ester precursor, the hydrolysis step may be incomplete. Monitor the reaction by TLC until the starting ester has been fully consumed.
-
Precipitation pH: During the final acidification step, the pH must be carefully adjusted to the isoelectric point of the carboxylic acid to ensure maximum precipitation. Overshooting the pH can lead to the product re-dissolving. Check the pH with a calibrated meter or narrow-range pH paper.
-
-
Issue 2: Formation of a Dark, Tarry Precipitate
-
Question: During the reaction, I'm observing the formation of a dark brown or black insoluble material, which complicates my work-up and lowers my yield. What is this, and how can I prevent it?
-
Answer: The formation of tarry byproducts is typically a sign of polymerization or degradation. The pyridine ring system and the cyano group can be susceptible to unwanted reactions under suboptimal conditions.
-
Causality: This is often caused by excessive heat, incorrect pH, or the presence of oxygen. The highly conjugated system can be prone to polymerization.
-
Preventative Measures:
-
Strict Temperature Adherence: Maintain the reaction temperature rigorously at the recommended value (e.g., 40°C). Use a temperature-controlled oil bath and a contact thermometer.
-
Inert Atmosphere: While not always reported as mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Controlled Reagent Addition: Add the base (triethylamine) slowly and dropwise to the reaction mixture. This helps to control the initial exotherm of the deprotonation and prevents localized heating.
-
-
Issue 3: Difficulty in Final Product Purification
-
Question: My crude product shows multiple spots on TLC, and recrystallization is not effective. What are the likely impurities and how can I remove them?
-
Answer: Impurities often co-precipitate with your product during acidification. Understanding their nature is key to designing a successful purification strategy.
-
Common Impurities:
-
Unreacted Starting Materials: If the reaction did not go to completion.
-
Hydrolyzed Intermediates: The cyano group can be partially or fully hydrolyzed to an amide or carboxylic acid under the basic or acidic conditions of the reaction and work-up.
-
Michael Adducts: Unwanted Michael-type additions can occur if stoichiometry is not well-controlled.
-
-
Purification Strategy:
-
pH-Based Washing: Before final precipitation, perform a series of washes on your aqueous layer. A wash with a non-polar organic solvent like dichloromethane or ethyl acetate can remove unreacted non-polar starting materials.
-
Controlled Recrystallization: Finding the right solvent system is critical. Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (like DMSO or DMF) and then slowly add an anti-solvent (like water or diethyl ether) until precipitation begins.
-
Column Chromatography: While often a last resort for the final acid due to solubility issues, chromatography of the ester intermediate is highly effective.[3] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.
-
-
Visualized Workflows and Logic
General Synthesis Workflow
The following diagram outlines the typical process from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Use this decision tree to diagnose the root cause of poor reaction yields.
Caption: A logical decision tree for troubleshooting low product yields.
Optimized Experimental Protocols
The following protocols are based on established methods and incorporate best practices to maximize yield and purity.
Protocol 1: One-Pot Synthesis of Methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate
-
Rationale: This protocol utilizes the mild and efficient triethylamine-catalyzed pathway to produce the ester intermediate, which is generally easier to handle and purify than the final acid.[1]
-
Methodology:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-oxo-4-phenyl-4-oxobutanoate (or a similar acylpyruvic ester) (1.0 eq).
-
Add malononitrile (1.1 eq) to the flask.
-
Add 100 mL of absolute ethanol.
-
Begin stirring the mixture to achieve a homogeneous solution or a fine suspension.
-
Slowly add triethylamine (1.5 eq) dropwise over 5 minutes.
-
Heat the reaction mixture to 40°C using a temperature-controlled oil bath.
-
Maintain the reaction at 40°C for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
The crude ester can be further purified by recrystallization from ethanol or by column chromatography if necessary.
-
Protocol 2: Hydrolysis to this compound
-
Rationale: This standard alkaline hydrolysis effectively converts the purified ester to the target carboxylic acid.[2][3] Careful pH control during acidification is critical for maximizing yield.
-
Methodology:
-
In a 250 mL round-bottom flask, suspend the methyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v, e.g., 60 mL THF, 30 mL H₂O).
-
Cool the mixture to 0°C in an ice bath.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) in one portion.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Dilute the reaction mixture with 50 mL of deionized water.
-
Wash the aqueous solution twice with ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl, stirring constantly. Monitor the pH closely.
-
A white or off-white precipitate will form as the solution becomes acidic. Continue adding acid until the pH is approximately 2.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 30 mL) to remove salts.
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
-
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Catalyst | Triethylamine (TEA) | Acts as a base and nucleophilic activator.[1] Insufficient catalyst leads to slow/incomplete reaction. Excess can promote side reactions. |
| Solvent | Ethanol (Absolute) | Good solubility for reactants, mild boiling point. Presence of water can cause unwanted hydrolysis. |
| Temperature | 40°C | Optimal for TEA-catalyzed pathway.[1] Higher temps risk degradation; lower temps decrease reaction rate. |
| Reaction Time | 6-12 hours | Must be optimized for the specific substrate. Monitor by TLC to avoid formation of byproducts from prolonged reaction times. |
| Final pH | ~2 | Critical for complete precipitation of the carboxylic acid.[3] Incorrect pH will result in significant yield loss to the filtrate. |
References
-
PubMed. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. [Link]
-
PubChem. (n.d.). 1,6-Dihydropyridine-3-carboxylic acid, 5-cyano-2-ethyl-6-oxo-4-phenyl-, methyl ester. [Link]
-
MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]
-
ScienceDirect. (2012, June 15). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. [Link]
-
MDPI. (n.d.). Synthesis of 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. [Link]
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
PubMed. (2019, November 1). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. [Link]
-
National Institutes of Health (NIH). (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
Sources
stability issues with 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid in solution
Technical Support Center: 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the integrity of your compounds in solution is critical for reproducible and reliable experimental results. This guide is designed for researchers, chemists, and drug development professionals to proactively manage and troubleshoot stability issues associated with this molecule. We will delve into the causal factors behind its potential instability and provide field-proven protocols to ensure the success of your research.
Section 1: Foundational Knowledge - Understanding the Molecule
A proactive approach to stability begins with understanding the compound's inherent chemical characteristics. The structure of this compound contains several functional groups that can influence its behavior in solution.
Q1: What are the key structural features of this compound, and how do they impact its stability?
A: The stability of this compound is dictated by three primary structural motifs: the dihydropyridine ring, the electron-withdrawing cyano group, and the acidic carboxylic acid group.
-
1,6-Dihydropyridine Ring: This core structure is known to be susceptible to oxidation, which would lead to the corresponding aromatic pyridine derivative. This process can be accelerated by light, oxygen, and certain metal ions. The "6-oxo" (pyridone) feature, however, imparts a degree of stability compared to simpler dihydropyridines.
-
Cyano (-C≡N) Group: While generally stable, the cyano group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it into a carboxamide or carboxylic acid.
-
Carboxylic Acid (-COOH) Group: This group's acidity means the compound's charge state is pH-dependent. In basic solutions, it will deprotonate to form a carboxylate anion (-COO⁻), which can alter its solubility and reactivity profile. The presence of both the acidic carboxylic acid and the basic pyridine nitrogen can lead to strong intermolecular hydrogen bonding, influencing aggregation and solubility[1].
Below is a diagram illustrating the key functional groups and their potential reactivity.
Caption: Key functional groups and their associated potential degradation pathways.
Q2: What are the recommended solvents and storage conditions for this compound?
A: Based on data for structurally similar compounds, specific solvent choices and storage protocols are critical. The compound is reported to be sparingly soluble in DMSO and insoluble in water, which guides our recommendations[2].
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at 2-8°C in a tightly sealed container. Protect from light and moisture. | Minimizes thermal degradation and prevents hydrolysis or photo-oxidation. A 2-year shelf life is reported for similar compounds under these conditions[2]. |
| Recommended Solvents | High-purity, anhydrous DMSO or DMF. | These aprotic solvents are less likely to engage in proton exchange with the carboxylic acid, enhancing stability. The compound shows some solubility in DMSO[2]. |
| Solvents to Avoid | Aqueous buffers (especially at high or low pH), protic solvents (e.g., methanol, ethanol). | Protic solvents can facilitate undesirable reactions. Strong pH can cause hydrolysis of the cyano group or other base/acid-catalyzed degradation. |
| Solution Storage | Prepare fresh solutions for each experiment. If short-term storage is necessary, store as small aliquots at -20°C or -80°C, protected from light. | Minimizes freeze-thaw cycles and exposure to ambient conditions that can accelerate degradation. |
Section 2: Proactive Stability Management
Proper handling during solution preparation is your first line of defense against compound degradation.
Q3: How should I prepare a stock solution to maximize its stability?
A: The goal is to minimize exposure to destabilizing factors like water, light, and reactive contaminants. Following a rigorous protocol is essential.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Use only new, sealed vials of anhydrous, high-purity DMSO.
-
Work in a controlled environment, such as a chemical fume hood with low light, to minimize exposure to air and light[3][4].
-
-
Weighing the Compound:
-
Accurately weigh the desired amount of the compound (e.g., 1.64 mg for 1 mL of a 10 mM solution, MW ~164.12 g/mol ) into a clean, dry microcentrifuge tube[5].
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex for 30-60 seconds. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Causality Note: Applying excessive heat can accelerate degradation; use minimal heat only when necessary.
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately divide the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes.
-
Purge the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before sealing. This displaces oxygen, a key driver of oxidative degradation.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Section 3: Troubleshooting Common Stability Issues
Even with careful preparation, you may encounter signs of instability. This section provides a logical framework for diagnosing and resolving these issues.
Q4: I prepared a solution, and its color changed from colorless to yellow/brown. What does this mean?
A: A color change is a primary indicator of a chemical reaction, most commonly oxidation or the formation of a conjugated degradation product. The dihydropyridine ring is a likely culprit, as its oxidation to a more conjugated pyridine ring system can produce colored species.
-
Immediate Action: Discard the solution. Do not use it for your experiment, as the presence of degradants will confound your results.
-
Troubleshooting Steps:
-
Review Solvent Quality: Was the DMSO anhydrous? Water can facilitate degradation pathways. Use a freshly opened bottle of anhydrous solvent.
-
Assess Air/Light Exposure: Was the solution prepared under ambient light or left open to the air for an extended period? Repeat the preparation protocol with strict light protection (amber vials, foil wrapping) and minimal exposure to air. Consider using de-gassed solvents.
-
Check for Contaminants: Ensure all glassware and equipment are scrupulously clean. Trace metal contaminants can catalyze oxidation.
-
Q5: I thawed my stock solution and observed a precipitate. Is the compound crashing out?
A: This could be due to poor solubility at lower temperatures or compound degradation into a less soluble product.
-
Immediate Action:
-
Attempt to redissolve the precipitate by warming the solution gently (e.g., 37°C) and vortexing.
-
If it redissolves, the issue is likely temperature-dependent solubility. Use the solution immediately and consider preparing less concentrated stock solutions in the future.
-
If it does not redissolve, it is likely a degradant. The solution should be discarded.
-
Troubleshooting Workflow Diagram
This flowchart provides a systematic approach to diagnosing stability problems.
Caption: A systematic workflow for troubleshooting solution stability issues.
Section 4: Advanced Protocols - Stability Assessment
For critical applications, such as in drug development, you may need to perform a forced degradation study to understand the compound's liabilities.
Q6: How can I systematically test the stability of my compound in solution?
A: A forced degradation study involves exposing the compound to harsh conditions (e.g., extremes of pH, high temperature, intense light, oxidation) and monitoring its degradation over time, typically with a stability-indicating method like HPLC or LC-MS.
Experimental Protocol: Basic Forced Degradation Study
This protocol provides a framework. The analysis requires a validated analytical method (e.g., HPLC-UV) to separate the parent compound from its degradants.
-
Preparation: Prepare a 1 mM solution of the compound in a 50:50 acetonitrile:water mixture. This solvent system is suitable for subsequent analysis.
-
Stress Conditions: Aliquot the solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final concentration of 0.1N HCl.
-
Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final concentration of 0.1N NaOH.
-
Oxidative Degradation: Add 30% hydrogen peroxide to an aliquot to achieve a final concentration of 3% H₂O₂.
-
Thermal Stress: Place an aliquot in an oven at 60°C.
-
Photolytic Stress: Place an aliquot in a photostability chamber.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Time Points: Analyze samples from each condition and the control at set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples by HPLC-UV.
-
Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use aqueous buffers to dissolve the compound for my biological assay?
-
A: This is not recommended for stock solutions due to poor solubility and stability[2]. For working solutions, you may need to dilute a DMSO stock into your aqueous buffer immediately before use. Be aware that even at neutral pH, the compound may be unstable over time. Always run a vehicle control (DMSO + buffer) in your experiments.
-
-
Q: What is the expected shelf life of a prepared stock solution in DMSO?
-
A: There is no published data for this specific molecule. As a best practice, fresh solutions are always preferred. If stored as single-use aliquots under inert gas at -80°C, a solution might be viable for a few weeks, but its stability should be verified for your specific application.
-
-
Q: Are there any known incompatibilities?
References
- 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylicAcid - Industrial Chemicals.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
- Standard Operating Procedure for Pyridine - The University of Iowa.
- Safety Data Sheet (SDS) Pyridine - Flinn Scientific.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem.
- Pyridine - Apollo Scientific.
- Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid.PubMed. (2022).
- This compound - Smolecule. (2023).
- Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety.Crystal Growth & Design - ACS Publications.
- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.PubMed. (1992).
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Synblock.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Cyano-1,6-dihydro-6-oxo-[3,4-bipyridine]-2-carboxylic Acid - Best Quality at Attractive Price [forecastchemicals.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Buy this compound | 19841-76-0 [smolecule.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
troubleshooting common problems in dihydropyridine carboxylic acid experiments
Welcome to the Technical Support Center for dihydropyropyridine carboxylic acid experiments. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Troubleshooting Guide
This section is organized by experimental stage to help you quickly identify and resolve specific issues you may encounter.
Part 1: Synthesis (Hantzsch Dihydropyridine Synthesis)
The Hantzsch reaction is a cornerstone for creating the 1,4-dihydropyridine scaffold.[1][2][3] However, this multi-component reaction can be prone to issues that affect yield and purity.[1][4]
Question 1: Why is my Hantzsch reaction yield consistently low?
Answer: Low yields in the Hantzsch synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Reagent Quality:
-
Aldehyde Impurities: Aldehydes are prone to oxidation to carboxylic acids. Ensure you use a freshly opened bottle or distill the aldehyde before use.
-
β-Ketoester Quality: The purity of the β-ketoester is critical. Use a reputable supplier and handle it under anhydrous conditions if necessary.
-
Ammonia Source: Ammonium acetate is a common nitrogen source. Ensure it is dry and free-flowing. In some cases, generating ammonia in situ can improve yields.[4]
-
-
Reaction Conditions:
-
Temperature Control: The optimal temperature can vary depending on the substrates. While some reactions proceed well at room temperature, others may require heating.[5] It's advisable to run small-scale trials at different temperatures to find the sweet spot.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is a common choice, but greener alternatives like water or solvent-free conditions have also been successful.[1][3][5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TCM). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to side product formation.
-
-
Side Reactions:
-
Knoevenagel Condensation: The formation of the Knoevenagel condensation product between the aldehyde and the β-ketoester is a key intermediate.[3] However, if this intermediate is slow to react further, it can lead to a complex mixture.
-
Michael Addition: The subsequent Michael addition of the enamine to the Knoevenagel adduct is another critical step.[3] Steric hindrance on either component can slow down this step.
-
Experimental Protocol: General Hantzsch Synthesis of a Dihydropyridine Carboxylic Acid Derivative
-
To a round-bottom flask, add the aldehyde (1 equivalent), the β-ketoester with a free carboxylic acid group (1 equivalent), and the second β-ketoester (1 equivalent).
-
Add a suitable solvent (e.g., ethanol).
-
Add the ammonia source, such as ammonium acetate (1.1 equivalents).
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold solvent to remove soluble impurities.
-
Dry the product under vacuum.
Question 2: I am observing significant amounts of the oxidized pyridine analog in my crude product. How can I prevent this?
Answer: The dihydropyridine ring is susceptible to oxidation to the more stable aromatic pyridine.[1][6] This can occur during the reaction, work-up, or purification.
Potential Causes & Solutions:
-
Oxidizing Agents:
-
Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can promote oxidation.[6][7][8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compound is particularly sensitive.
-
Impurities in Reagents: Certain impurities in the starting materials or solvents can act as catalysts for oxidation.
-
-
Harsh Reaction Conditions:
-
High Temperatures: Excessive heat can accelerate the oxidation process.
-
Strongly Acidic or Basic Conditions: While the Hantzsch reaction is typically run under neutral or mildly acidic conditions, strong acids or bases can facilitate aromatization.
-
Workflow for Minimizing Oxidation:
Caption: Workflow to minimize oxidation of dihydropyridines.
Part 2: Work-up and Purification
The inherent properties of dihydropyridine carboxylic acids, such as poor solubility and potential for degradation, can make their isolation and purification challenging.
Question 3: My dihydropyridine carboxylic acid has poor solubility in common organic solvents, making purification by chromatography difficult. What are my options?
Answer: Poor solubility is a common issue with dihydropyridine carboxylic acids due to their often crystalline and polar nature.[9]
Potential Causes & Solutions:
-
Strong Intermolecular Forces: The presence of the carboxylic acid group can lead to strong hydrogen bonding, resulting in high lattice energy and low solubility.
-
Zwitterionic Character: Depending on the pH, the molecule might exist as a zwitterion, further impacting its solubility profile.
Purification Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent in which it has good solubility, and then allow it to cool slowly to form crystals. | Can yield highly pure material. | Finding a suitable solvent system can be challenging. Product loss in the mother liquor. |
| Acid-Base Extraction | Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution) to deprotonate the carboxylic acid and move it to the aqueous layer. The aqueous layer is then acidified to precipitate the pure product.[10] | Effective for removing non-acidic impurities. | May not be suitable for base-sensitive compounds. |
| Conversion to an Ester | Convert the carboxylic acid to a more soluble ester derivative for purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[10] | Greatly improves solubility and chromatographic behavior. | Adds two extra steps to the synthesis. |
Question 4: I am trying to hydrolyze a dihydropyridine ester to the corresponding carboxylic acid, but the reaction is sluggish or results in decomposition.
Answer: Saponification (base-mediated ester hydrolysis) of dihydropyridine esters requires careful control of reaction conditions to avoid side reactions and degradation.[11][12]
Potential Causes & Solutions:
-
Steric Hindrance: A sterically hindered ester group will slow down the rate of hydrolysis.
-
Base Sensitivity: The dihydropyridine ring can be sensitive to strong bases, potentially leading to decomposition.
-
Incomplete Reaction: The reaction may not have reached completion.
Optimized Saponification Protocol:
-
Dissolve the dihydropyridine ester in a suitable solvent (e.g., a mixture of THF and water or methanol and water).
-
Cool the solution in an ice bath.
-
Add a solution of a mild base, such as lithium hydroxide (LiOH) (1.5-2 equivalents), dropwise.
-
Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 3: Characterization and Stability
The characterization of dihydropyridine carboxylic acids can be complicated by their instability.
Question 5: My NMR spectrum shows broad peaks and/or the presence of the oxidized pyridine analog, even after purification. What is happening?
Answer: The presence of broad peaks or impurities in the NMR spectrum often points to degradation of the sample. Dihydropyridines are notoriously sensitive to light, air, and acidic conditions.[6][7][8]
Potential Causes & Solutions:
-
Photodegradation: Exposure to UV or even ambient light can cause the dihydropyridine ring to oxidize to the corresponding pyridine.[6][7][8]
-
Oxidation in Solution: Dissolving the sample in a non-degassed NMR solvent can lead to air oxidation.
-
Acidic Impurities in NMR Solvent: Traces of acid in the NMR solvent (e.g., CDCl₃) can catalyze the aromatization.
Best Practices for NMR Sample Preparation:
-
Use Freshly Purified Sample: Do not let the purified compound sit for extended periods before taking the NMR.
-
Protect from Light: Prepare the NMR sample in a vial wrapped in aluminum foil.
-
Use Degassed Solvents: If your compound is particularly sensitive, use an NMR solvent that has been degassed by bubbling an inert gas through it.
-
Add a Stabilizer: For CDCl₃, consider adding a small amount of a neutralizer like potassium carbonate to the solvent bottle to scavenge any acidic impurities.
Question 6: How can I confirm the presence of the carboxylic acid group in my final product?
Answer: Several spectroscopic techniques can be used to confirm the presence of the carboxylic acid moiety.
Spectroscopic Evidence:
| Technique | Expected Observation |
| ¹H NMR | A broad singlet in the downfield region (typically 10-13 ppm) corresponding to the acidic proton. This peak will disappear upon shaking the sample with a drop of D₂O.[13][14] |
| ¹³C NMR | A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.[13][14] |
| FTIR | A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.[14] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the dihydropyridine carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for dihydropyridine carboxylic acids?
A1: The most common degradation pathway is oxidation of the dihydropyridine ring to the corresponding aromatic pyridine derivative.[1][6] This process is often accelerated by exposure to light (photodegradation) and air.[7][8]
Q2: Are there any "green" synthesis methods for dihydropyridine carboxylic acids?
A2: Yes, there has been significant research into developing more environmentally friendly methods for the Hantzsch synthesis. This includes the use of water as a solvent, solvent-free conditions, and the use of reusable catalysts.[1][4][5]
Q3: Can I perform a decarboxylation reaction on my dihydropyridine carboxylic acid?
A3: Decarboxylation of dihydropyridine carboxylic acids is possible but can be challenging.[15] The reaction conditions required for decarboxylation (often high temperatures) can also promote the aromatization of the dihydropyridine ring.[16][17] Careful optimization of the reaction conditions is necessary.
Q4: My dihydropyridine carboxylic acid is intended for biological assays and has low aqueous solubility. How can I improve this?
A4: Poor aqueous solubility is a known issue for many dihydropyridine derivatives.[9] Strategies to improve solubility for biological testing include:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt).
-
Formulation with Excipients: Using co-solvents, surfactants, or cyclodextrins to enhance solubility.
-
Prodrug Approach: Temporarily masking the carboxylic acid with a more soluble group that is cleaved in vivo.
Diagrams
Caption: Simplified Hantzsch reaction mechanism.
References
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. (URL: [Link])
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review - SciSpace. (URL: [Link])
-
Stability and reactivity of alkylidene dihydropyridines - RSC Publishing. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. (URL: [Link])
-
Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed. (URL: [Link])
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. (URL: [Link])
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Semantic Scholar. (URL: [Link])
-
Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity | ACS Omega. (URL: [Link])
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. (URL: [Link])
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC - PubMed Central. (URL: [Link])
-
Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - NIH. (URL: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (URL: [Link])
-
Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling - PMC. (URL: [Link])
-
Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity | Semantic Scholar. (URL: [Link])
- WO1992011239A1 - Process for producing dihydropyridine carboxylic acids - Google P
-
Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials - ResearchGate. (URL: [Link])
-
Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])
-
Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - Frontiers. (URL: [Link])
-
Decarboxylation - Wikipedia. (URL: [Link])
-
Decarboxylation - Organic Chemistry Portal. (URL: [Link])
-
Saponification of Esters - Organic Chemistry Tutor. (URL: [Link])
-
Saponification Reaction of Esters - YouTube. (URL: [Link])
-
Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (URL: [Link])
-
Saponification - Chemistry LibreTexts. (URL: [Link])
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society. (URL: [Link])
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
-
Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors - MDPI. (URL: [Link])
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (URL: [Link])
-
Saponification - Base promoted ester hydrolysis (video) - Khan Academy. (URL: [Link])
-
NMR Study of 1,4-Dihydropyridine Derivatives Endowed with Long Alkyl and Functionalized Chains - ResearchGate. (URL: [Link])
-
374 BCH3023 Saponification of Esters - YouTube. (URL: [Link])
-
Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. (URL: [Link])
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PubMed Central. (URL: [Link])
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decarboxylation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Decarboxylation [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid for Biological Assays
Welcome to the technical support guide for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound in biological assays. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental hurdles.
Introduction: Understanding the Challenge
This compound is a heterocyclic organic compound with promising biological activities, including potential as an antimicrobial and anticancer agent.[1] However, its utility in biological assays is often hampered by its poor solubility characteristics. Reports indicate it is sparingly soluble in dimethyl sulfoxide (DMSO) and practically insoluble in water, which presents a significant challenge for achieving accurate and reproducible results in aqueous assay environments.[2]
This guide will walk you through the chemical principles and laboratory-proven techniques to effectively solubilize this compound, ensuring the integrity of your biological data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound stems from its molecular structure. It is a relatively rigid, planar molecule with a crystalline structure that requires significant energy to break down for dissolution. While it possesses polar functional groups (a carboxylic acid and a cyano group) that can interact with water, the overall molecule has a significant nonpolar character, limiting its favorable interactions with water molecules.
Q2: I've noticed that the compound is only sparingly soluble even in DMSO. Why is that, and what is the maximum practical concentration I can expect?
A2: While DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds, "sparingly soluble" indicates a limitation.[2] The crystal lattice energy of the solid compound may be too high for DMSO to overcome completely at high concentrations. For many "DMSO-sparingly soluble" compounds, achieving a stock concentration of 1-10 mM is a realistic starting point for biological screening. It is crucial to experimentally determine the solubility limit in your specific lot of DMSO.
Q3: What are the primary strategies I can use to enhance the solubility of this compound for my assays?
A3: The three primary strategies, which we will explore in detail, are:
-
pH Adjustment: Leveraging the acidic nature of the carboxylic acid group.
-
Co-solvent Systems: Optimizing the use of DMSO and potentially other co-solvents.
-
Salt Formation: Converting the acidic parent compound into a more soluble salt form.
Troubleshooting Guide & Protocols
This section provides detailed protocols and troubleshooting advice for common issues encountered when working with this compound.
Issue 1: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer.
This is the most common problem encountered. It occurs because the compound, which is barely soluble in the DMSO stock, crashes out of solution when introduced to the aqueous environment where it is much less soluble.
Sources
Validation & Comparative
Comparative Analysis of 5-Cyano-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Analogs as Potent Xanthine Oxidase Inhibitors
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
The 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold and its bioisosteric analogs, particularly those based on a dihydropyrimidine core, represent a promising class of heterocyclic compounds with a diverse pharmacological profile. While initial explorations revealed activities ranging from cardiotonic to antimicrobial, a significant body of research has focused on their potent inhibitory effects against xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Overproduction of uric acid leads to hyperuricemia, a primary cause of gout, a debilitating inflammatory arthritis.[1]
This guide provides a comparative analysis of a series of 5-cyano-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid analogs, evaluating their structure-activity relationships (SAR) as xanthine oxidase inhibitors. We will delve into the experimental data that underpins these findings, present a detailed protocol for assessing inhibitory activity, and explore the molecular interactions governing their mechanism of action. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and build upon this potent class of XO inhibitors.
The Rationale for Targeting Xanthine Oxidase
The enzyme xanthine oxidase sits at a crucial juncture in the purine catabolism pathway. By converting xanthine to uric acid, it directly controls the final step in the production of this sparingly soluble metabolite.[3] The therapeutic strategy is straightforward: inhibiting XO reduces the systemic production of uric acid, thereby preventing the formation of monosodium urate crystals in joints and tissues that trigger painful gout attacks.[4] This mechanism is illustrated in the pathway diagram below.
Caption: The purine catabolism pathway and the point of inhibition by pyrimidine analogs.
Comparative Performance of Dihydropyrimidine Analogs
A key study in this area involved the synthesis and evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids and their derivatives.[5] The goal was to explore the structure-activity relationships by modifying various positions on the core scaffold and comparing their in vitro XO inhibitory potency against the established drug, Febuxostat. The results, summarized below, offer critical insights into the pharmacophore.
| Compound ID | Core Structure | R (Alkoxy Group) | IC₅₀ (µM)[5] | Fold Improvement vs. Allopurinol (IC₅₀ = 8.37 µM)[6] |
| 8c | 6-oxo-pyrimidine | Isopropoxy | 0.0385 | ~217x |
| 8e | 6-oxo-pyrimidine | Isobutoxy | 0.0411 | ~204x |
| 9c | 4-methyl-6-oxo | Isopropoxy | 0.5677 | ~15x |
| 10c | 6-imino-pyrimidine | Isopropoxy | 0.0240 | ~349x |
| 10e | 6-imino-pyrimidine | Isobutoxy | 0.0181 | ~462x |
| Febuxostat | Thiazolecarboxylic acid | - | 0.0210 | ~399x |
| Allopurinol | Pyrazolopyrimidine | - | 8.37 | 1x |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several critical structural determinants for potent XO inhibition:
-
The Phenyl-Alkoxy Moiety: The 2-position of the pyrimidine ring, substituted with a 4-alkoxy-3-cyanophenyl group, is crucial for high potency. Varying the alkoxy group (R) from isopropoxy (in 8c and 10c ) to isobutoxy (in 8e and 10e ) maintained excellent activity, suggesting a hydrophobic pocket in the enzyme's active site can accommodate these groups.[5]
-
Modification at the 4-Position: The introduction of a methyl group at the 4-position of the pyrimidine ring, as seen in compound 9c , resulted in a significant decrease in inhibitory activity (IC₅₀ = 0.5677 µM) compared to its non-methylated counterpart 8c (IC₅₀ = 0.0385 µM).[5] This suggests that steric hindrance at this position is detrimental to optimal binding within the active site.
-
The 6-Position: Oxo vs. Imino: A pivotal finding was that replacing the 6-oxo group with a 6-imino group consistently enhanced inhibitory potency. For instance, compound 10e (6-imino, IC₅₀ = 0.0181 µM) was more than twice as potent as its 6-oxo analog 8e (IC₅₀ = 0.0411 µM).[5] This modification likely alters the electronic properties and hydrogen bonding capacity of the molecule, leading to a more favorable interaction with the enzyme. Compound 10e emerged as the most potent inhibitor in the series, even surpassing the efficacy of Febuxostat.[5]
Mechanism of Inhibition: Insights from Kinetics and Docking
To understand how these compounds exert their effect, kinetic and molecular modeling studies are invaluable.
Kinetic Analysis
Lineweaver-Burk plot analysis for a representative potent compound (10c ) revealed a mixed-type inhibition mechanism.[5] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This complex mechanism of action is also seen with Febuxostat and can contribute to a more robust and sustained inhibitory effect in a physiological setting.[7]
Molecular Interactions at the Active Site
Molecular docking studies on related dihydropyrimidine-based inhibitors have identified key interactions within the xanthine oxidase active site.[8][9] The carboxylic acid moiety is believed to be a critical anchor, forming strong hydrogen bonds with residues such as Arg880 and Asn768 . The phenyl ring often engages in π-π stacking interactions with aromatic residues like Phe914 and Phe1009 , while the heterocyclic core and its substituents occupy a channel leading to the molybdenum cofactor (Mo-Pt), the catalytic heart of the enzyme.[8][9]
Caption: Key interactions of a pyrimidine inhibitor within the XO active site.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The objective evaluation of XO inhibitors relies on a robust and reproducible experimental workflow. The following protocol outlines a standard spectrophotometric method.[10][11]
Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, from the substrate, xanthine. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Inhibitors will reduce this rate.[10]
Workflow Diagram:
Sources
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Oxidase Inhibitor Febuxostat as a Novel Agent Postulated to Act Against Vascular Inflammation | Bentham Science [benthamscience.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. impactfactor.org [impactfactor.org]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for validating the anticancer potential of the novel heterocyclic compound, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establishing a self-validating system for rigorous assessment. The objective is to benchmark the compound's performance against established chemotherapeutic agents, providing clear, data-driven insights for go/no-go decisions in the early stages of drug discovery.
Compound Profile and Mechanistic Hypothesis
Chemical Identity: this compound is an organic compound featuring a dihydropyridine core, a structure known for a range of biological activities.[1] Its molecular formula is C₇H₄N₂O₃.[1] While preliminary studies suggest potential anticancer and antimicrobial properties for its derivatives[1], a robust, comparative validation is essential to ascertain its therapeutic promise.
Mechanistic Postulate: The precise anticancer mechanism of this specific molecule is not yet fully elucidated. However, based on the activity of structurally related 2-pyridone and sulfonamide-tethered 5-cyano-6-oxo-pyridine derivatives, a plausible hypothesis involves the inhibition of critical cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in cancer.[2] Inhibition of EGFR can disrupt downstream signaling cascades like PI3K/AKT/mTOR, which are crucial for cell growth, proliferation, and survival.[3] This guide will proceed with the validation assays designed to test the functional outcomes of such a mechanism, namely, the induction of cell death and inhibition of proliferation.
Caption: Hypothesized mechanism targeting the EGFR signaling pathway.
The Comparative Validation Workflow: A Multi-Assay Approach
Caption: The integrated workflow for in vitro anticancer validation.
Comparative Efficacy Data
The primary goal is to determine if this compound (referred to as 'Test Compound') exhibits potent and selective anticancer activity compared to well-established drugs like Doxorubicin and Cisplatin.[3] The following table summarizes the expected data points from the subsequent protocols. A lower IC₅₀ value indicates higher potency.
| Compound | Cell Line | Type | IC₅₀ (µM) | Apoptosis (% Annexin V+) | Cell Cycle Arrest |
| Test Compound | MCF-7 | Breast Adenocarcinoma | 11.5 | 65% | G2/M Phase |
| A549 | Lung Carcinoma | 15.2 | 58% | G2/M Phase | |
| HepG2 | Hepatocellular Carcinoma | 18.8 | 52% | G2/M Phase | |
| MCF-10A | Non-cancerous Breast | > 100 | < 5% | None | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 | 75% | G2/M Phase |
| A549 | Lung Carcinoma | 1.2 | 71% | G2/M Phase | |
| HepG2 | Hepatocellular Carcinoma | 1.5 | 68% | G2/M Phase | |
| MCF-10A | Non-cancerous Breast | 10.5 | 25% | G1 Phase | |
| Cisplatin | MCF-7 | Breast Adenocarcinoma | 8.0 | 60% | S Phase |
| A549 | Lung Carcinoma | 5.5 | 65% | S Phase | |
| HepG2 | Hepatocellular Carcinoma | 7.2 | 62% | S Phase | |
| MCF-10A | Non-cancerous Breast | 25.0 | 15% | None |
Note: Data presented is illustrative, based on typical outcomes for novel compounds and established drugs, to serve as a benchmark for analysis.
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC₅₀ Determination via MTT Assay
Causality: The MTT assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4] The intensity of the color is directly proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity and the calculation of the half-maximal inhibitory concentration (IC₅₀).[5]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) and non-cancerous control cells (e.g., MCF-10A) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound, Doxorubicin, and Cisplatin in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells (medium only) and vehicle control wells (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across all experiments for valid comparison.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3][4]
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Causality: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, translocates to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. Using these two stains together in flow cytometry allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Caption: Principle of differentiating cell populations with Annexin V/PI.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant to include any floating apoptotic cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol (e.g., from an Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.
-
Data Interpretation: Create a quadrant plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis):
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primary necrotic cells (less common in controlled experiments).
-
Protocol 3: Cell Cycle Analysis via PI Staining
Causality: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M).[7] This arrest prevents cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells throughout the cell cycle.[8][9] PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls at their IC₅₀ concentrations for a duration equivalent to one full cell cycle (e.g., 24 hours).
-
Cell Harvesting & Fixation: Harvest cells as described in the apoptosis protocol. Wash with PBS and fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Interpretation: Generate a histogram of cell count versus DNA content (fluorescence intensity). The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population distributed between them.[10] An accumulation of cells in a particular peak compared to the untreated control indicates drug-induced cell cycle arrest in that phase.
Outlook: Transition to In Vivo Validation
Positive and selective in vitro results are a prerequisite for advancing a compound to the next stage: preclinical in vivo testing.[11][12] Should this compound demonstrate superior potency against cancer cells and a favorable safety profile on non-cancerous cells, the logical progression would involve:
-
Human Tumor Xenograft Models: Implanting human cancer cells (cell line-derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) into immunodeficient mice.[13][14][15] These models are the workhorses of preclinical oncology for evaluating a drug's ability to inhibit tumor growth in a living system.[16]
-
Pharmacokinetic and Toxicity Studies: Assessing the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as determining its maximum tolerated dose in animal models.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate the anticancer activity of this compound. By integrating quantitative cytotoxicity assays with mechanistic studies on apoptosis and cell cycle progression, and benchmarking all results against standard-of-care chemotherapeutics, researchers can build a comprehensive and trustworthy data package. This methodical process is critical for identifying promising new chemical entities that warrant the significant investment of time and resources required for preclinical and clinical development.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry.
- Molecular Cell Biology. (2021, November 29). Cell cycle analysis by flow cytometry [Video]. YouTube.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Wikipedia. (n.d.). Cell cycle analysis.
- Bar-Yehuda, S., et al. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.
- NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
- Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
- Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211.
- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
- Biotium. (n.d.). Dual Apoptosis Assay with NucView® 488 Caspase-3 Substrate & Annexin V.
- Benchchem. (n.d.). Application Note: In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
- Wang, H. (n.d.). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Biocompare. (2018, March 8). What to Consider When Choosing Apoptotic Assays.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Smolecule. (2023, August 15). This compound.
- Benchchem. (n.d.). In Vitro Validation of 3,5-Diphenylisoxazole's Anticancer Efficacy: A Comparative Guide.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
- Benchchem. (n.d.). Comparative Analysis of Anticancer Agent 205 and Standard Chemotherapeutics on COLO-205 and Non-Cancerous Cell Lines.
- Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PubMed. (n.d.). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters.
- Taylor & Francis Online. (n.d.). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties.
- PMC - NIH. (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
- Journal of Translational Medicine. (2024, March 5). Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment.
- Benchchem. (n.d.). Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs.
- ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
- ResearchGate. (n.d.). Identification of 3‐(5‐cyano‐6‐oxo‐pyridin‐2‐yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity.
Sources
- 1. Buy this compound | 19841-76-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotium.com [biotium.com]
- 7. nanocellect.com [nanocellect.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. ijpbs.com [ijpbs.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. championsoncology.com [championsoncology.com]
- 16. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xanthine Oxidase Inhibitors: Benchmarking 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid Against Established Therapeutics
In the landscape of hyperuricemia and gout management, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapeutic strategy. This enzyme plays a pivotal role in purine metabolism, catalyzing the terminal steps that lead to the production of uric acid.[1][2] Elevated uric acid levels can result in the deposition of monosodium urate crystals in joints and tissues, leading to the painful inflammatory condition known as gout.[3] For researchers and drug development professionals, a nuanced understanding of the comparative efficacy and mechanisms of various XO inhibitors is critical for the innovation of next-generation therapies.
This guide provides an in-depth comparison of established xanthine oxidase inhibitors—Allopurinol, Febuxostat, and Topiroxostat—while exploring the therapeutic potential of the novel compound, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid. While direct experimental data on the xanthine oxidase inhibitory activity of this compound is not yet prevalent in the public domain, its structural similarity to known potent inhibitors warrants a thorough comparative analysis based on existing evidence for analogous compounds.
The Mechanism of Action: A Tale of Two Moieties
Xanthine oxidase inhibitors function by blocking the active site of the enzyme, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][4] However, the specific interactions and inhibitory profiles of these compounds differ significantly.
Allopurinol , a purine analog, acts as a substrate for xanthine oxidase, which metabolizes it into its active form, oxypurinol.[3] Oxypurinol then binds tightly to the molybdenum center of the enzyme, leading to its inhibition.[3]
Febuxostat and Topiroxostat are non-purine selective inhibitors, a feature that distinguishes them from allopurinol.[4][5] This selectivity is thought to contribute to a lower incidence of certain side effects.[5] Febuxostat binds to a channel leading to the molybdenum center, while Topiroxostat interacts with the enzyme through a network of hydrogen bonds and hydrophobic interactions.[4]
The potential inhibitory mechanism of This compound can be inferred from studies on structurally related compounds, such as 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids.[5][6][7][8][9] These compounds are designed to mimic the binding of febuxostat, with the carboxylic acid moiety playing a crucial role in anchoring the molecule within the active site of xanthine oxidase.
Figure 1: Simplified schematic of the xanthine oxidase pathway and the point of intervention for inhibitors.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for established xanthine oxidase inhibitors. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | IC50 Value (µM) | Source |
| Allopurinol | 0.150 ± 0.07 | [10] |
| Febuxostat | 0.0236 | [11] |
| Topiroxostat | Reportedly potent | [4] |
| Structurally similar to this compound | ||
| Compound 10e (a 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) | 0.0181 | [5] |
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of xanthine oxidase inhibitors relies on standardized in vitro and in vivo methodologies.
In Vitro Xanthine Oxidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of uric acid production from xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and allopurinol in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution (0.01 units/mL).
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of xanthine solution (150 µM).
-
Incubate at 25°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1N HCl.
-
Measure the absorbance at 295 nm, the wavelength at which uric acid absorbs light.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.
Figure 2: Workflow for the in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Animal Model
This model is essential for evaluating the in vivo efficacy of xanthine oxidase inhibitors.
Materials:
-
Male Kunming mice
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine
-
Test compounds
-
Allopurinol or Febuxostat (as positive controls)
-
0.5% Carboxymethylcellulose sodium (CMC-Na) solution
Procedure:
-
Acclimatize the mice for one week.
-
Divide the mice into groups: normal control, model control, positive control, and test compound groups.
-
Induce hyperuricemia in all groups except the normal control by oral administration of a combination of potassium oxonate and hypoxanthine for seven consecutive days.
-
On the eighth day, administer the respective test compounds or controls orally.
-
One hour after the final administration, collect blood samples via the retro-orbital plexus.
-
Separate the serum and measure the uric acid levels using a commercial kit.
-
Compare the serum uric acid levels between the different groups to determine the in vivo efficacy of the test compounds.
The Promise of this compound and Future Directions
While direct experimental validation is pending, the structural analogy of this compound to highly potent 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid inhibitors suggests a promising future for this compound class.[5][6][7][8][9] The cyano and carboxylic acid functional groups are key pharmacophoric features that are expected to facilitate strong interactions within the active site of xanthine oxidase.
Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives against xanthine oxidase. Subsequent in vivo studies in hyperuricemic animal models will be crucial to ascertain its therapeutic potential. Furthermore, in silico molecular docking and dynamics simulations could provide valuable insights into its binding mode and guide the rational design of even more potent analogs.[7][12][13]
References
Click to expand
-
Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. [Link]
-
Xanthine oxidase inhibitory activity of all the synthesized compounds. ResearchGate. [Link]
-
Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. PMC. [Link]
-
Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies. AVESIS. [Link]
-
Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines. PubMed. [Link]
-
Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. ResearchGate. [Link]
-
Reported xanthine oxidase inhibitors and target compounds. ResearchGate. [Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. [Link]
-
Discovery of potential xanthine oxidase inhibitors using in silico docking studies. Der Pharma Chemica. [Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. ResearchGate. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. [Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. PubMed. [Link]
-
Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers. PubMed. [Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. [Link]
-
Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. PMC. [Link]
-
Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers. [Link]
-
Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. PubMed. [Link]
-
Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. PubMed Central. [Link]
-
Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. MDPI. [Link]
-
Inhibition of Xanthine Oxidase by Thiosemicarbazones, Hydrazones and Dithiocarbazates Derived from Hydroxy‐Substituted Benzaldehydes. Scilit. [Link]
Sources
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo(3,4-d)pyrimidines and pyrazolo(3,4-b)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 13. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Synthesis of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Efficacy and Modern Approaches
Introduction
5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have shown significant potential as antimicrobial and anticancer agents, as well as cardiotonic effectors.[1] The strategic importance of this molecule necessitates the development of efficient, scalable, and environmentally benign synthetic routes. This guide provides an in-depth comparison of various synthetic strategies for obtaining this compound and its analogues, with a focus on reaction efficacy, operational simplicity, and adherence to the principles of green chemistry. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of the 5-cyano-6-oxo-1,6-dihydropyridine core can be broadly categorized into classical condensation reactions and modern one-pot, multicomponent strategies. The choice of synthetic route is often a trade-off between yield, reaction time, cost of starting materials, and environmental impact.
Route 1: Classical Cyclocondensation Reactions
The traditional approach to constructing the dihydropyridine ring often involves the cyclocondensation of malononitrile with a suitable carbonyl compound.[1] This method, while foundational, can sometimes be limited by moderate yields and the need for stringent reaction conditions.
A notable variation involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide.[1] This approach offers a more direct route to the desired scaffold.
Experimental Protocol: Synthesis of a 5-cyano-6-oxo-1,6-dihydropyridine Derivative via Cyclocondensation
-
Step 1: To a solution of an appropriate aromatic aldehyde (2 mmol) and malononitrile (2 mmol) in methanol (1 ml), add a catalytic amount of betaine.
-
Step 2: Stir the mixture at room temperature for 5 minutes.
-
Step 3: Add N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol) to the reaction mixture with an additional 2 ml of methanol.
-
Step 4: Reflux the reaction mixture for 10 minutes.
-
Step 5: Cool the reaction mixture in an ice bath.
-
Step 6: Add 10 ml of ethyl acetate and transfer to a separating funnel containing 10 ml of water with 1 g of sodium chloride.
-
Step 7: Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.
-
Step 8: Evaporate the ethyl acetate under reduced pressure.
-
Step 9: Recrystallize the product from methanol or ethanol.
This one-pot, two-step catalytic synthesis demonstrates an evolution of the classical approach, incorporating catalysts to improve efficiency.[2]
Route 2: One-Pot Multicomponent Reactions (MCRs)
Recent advancements have led to the development of one-pot synthesis methods that streamline the process and often result in higher yields.[1] These reactions, which combine three or more reactants in a single step, are highly convergent and atom-economical.
A common strategy involves the condensation of an aldehyde, a β-ketoester (or a similar active methylene compound), and an ammonium source. This approach is particularly amenable to the principles of green chemistry.
Experimental Protocol: One-Pot, Four-Component Synthesis of a Dihydropyridine Derivative
-
Step 1: In a 50 mL glass reaction vessel, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).
-
Step 2: Add 5 mL of glacial acetic acid to the mixture.
-
Step 3: The specific heating method (conventional or microwave) and duration will vary depending on the desired product and catalyst used.
-
Step 4: Upon completion, as monitored by TLC, the solid product typically precipitates from the solution.
-
Step 5: Collect the solid product by vacuum filtration and wash it with cold water.
-
Step 6: Purify the crude product by recrystallization from ethanol.
Route 3: Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, several "green" methods for the synthesis of dihydropyridine derivatives have been developed. These approaches prioritize the use of non-toxic solvents, alternative energy sources like microwave and ultrasound irradiation, and recyclable catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives.[3] This is attributed to efficient and uniform heating of the reaction mixture.
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can promote reactions at room temperature, often leading to shorter reaction times and high yields of pure products.
Catalytic Approaches: The use of catalysts such as triethylamine and guanidine carbonate can facilitate reactions under milder conditions. Triethylamine, for instance, can catalyze the synthesis of 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids in ethanol at a relatively low temperature of 40°C, with yields ranging from 52–75%.[1]
Quantitative Comparison of Synthesis Routes
| Synthesis Route | Key Reactants | Typical Conditions | Reported Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Classical Cyclocondensation | Malononitrile, Carbonyl Compounds | Reflux in organic solvents | Moderate | Several hours | Well-established methodology | Often requires harsh conditions, moderate yields |
| One-Pot Multicomponent Reaction | Aldehyde, Active Methylene Compound, Ammonium Source | Varies (can be solvent-free or in green solvents) | Good to Excellent | Minutes to hours | High atom economy, operational simplicity | Optimization of conditions for multiple components can be complex |
| Microwave-Assisted Synthesis | Varies (often MCR components) | Microwave irradiation | Excellent (82-94% for some derivatives)[3] | 2-7 minutes[3] | Rapid, high yields, energy efficient | Requires specialized equipment |
| Triethylamine-Catalyzed Synthesis | Acylpyruvic acid esters, Malononitrile, Cyanoacetamide | Ethanol, 40°C[1] | 52-75%[1] | Not specified | Mild reaction conditions | Yields may be lower than other methods |
| Hydrothermal Synthesis | 2-chloro-5-trifluoromethylpyridine, Water | 100-180°C, 24-72 hours in a sealed reactor | >80% | 24-72 hours | Green solvent (water), high crystal quality | Requires high pressure and temperature, long reaction time |
Visualizing the Synthetic Workflows
To better illustrate the different synthetic strategies, the following diagrams outline the general workflows.
Caption: Comparative workflows of major synthetic routes.
Expert Recommendations and Future Outlook
For researchers prioritizing speed and yield, microwave-assisted one-pot multicomponent reactions represent the current state-of-the-art. The significant reduction in reaction time, coupled with high efficiency, makes this an attractive option for rapid library synthesis and lead optimization in drug discovery.
For large-scale synthesis where cost and environmental impact are paramount, a catalyzed one-pot reaction under mild conditions, such as the triethylamine-catalyzed method, offers a balanced approach. While the yields may not be as high as microwave-assisted methods, the operational simplicity and reduced energy consumption are significant advantages.
The hydrothermal synthesis method, while having a long reaction time, is a promising green alternative due to its use of water as a solvent and the high quality of the resulting crystalline product. Further research into optimizing the temperature and pressure to reduce the reaction time could make this a more widely adopted method.
The field continues to evolve, with ongoing research into novel catalysts, flow chemistry applications, and the use of bio-based starting materials. These future developments will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this compound and its derivatives.
References
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Advances, 12(38), 24835–24843. Available from: [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega, 8(12), 11599–11611. Available from: [Link]
- Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (2013). Chinese Patent CN102924371B.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic Analysis of Novel Enzyme Inhibitors: A Case Study on 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and its Analogs
For researchers and drug development professionals, the rigorous kinetic characterization of novel small molecule inhibitors is a cornerstone of preclinical assessment. This guide provides an in-depth, practical comparison of the kinetic properties of a representative inhibitor, 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid, with established alternatives. While direct kinetic studies on this specific molecule are not extensively published, we will draw upon data from structurally related pyrimidine and pyridine analogs to illustrate the experimental workflow and data interpretation. This guide is designed to be a self-validating framework for your own kinetic studies.
Introduction: The Therapeutic Potential of the 6-Oxo-dihydropyridine Scaffold
The 6-oxo-1,6-dihydropyridine and its bioisostere, the 6-oxo-1,6-dihydropyrimidine, represent privileged scaffolds in medicinal chemistry. Molecules incorporating these core structures have shown activity against a range of important enzyme targets. For instance, derivatives of 5-cyano-6-oxo-1,6-dihydro-pyrimidine have been identified as potent antagonists of Exchange Proteins Directly Activated by cAMP (Epac), with IC50 values in the low micromolar range.[1][2][3] Furthermore, 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids have been explored as inhibitors of Xanthine Oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout.[4] Given this precedent, we will use Xanthine Oxidase as our model enzyme to delineate a comprehensive kinetic analysis of our lead compound.
Comparative Inhibitors
To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized inhibitors of the target enzyme. For Xanthine Oxidase, the following compounds serve as industry-standard benchmarks:
-
Allopurinol: A purine analog and a classic mechanism-based inhibitor of Xanthine Oxidase.
-
Febuxostat: A potent, non-purine selective inhibitor of Xanthine Oxidase.[4]
Experimental Design for Kinetic Characterization
The primary goals of a kinetic study are to determine the potency of an inhibitor (quantified by IC50 and Ki) and to elucidate its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][6][7]
Workflow for Kinetic Analysis
The following diagram outlines the logical flow of experiments for characterizing a novel enzyme inhibitor.
Caption: Experimental workflow for enzyme inhibitor kinetic analysis.
Detailed Protocol: IC50 Determination for Xanthine Oxidase Inhibition
This protocol is adapted for a 96-well plate format for higher throughput.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Xanthine Oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
This compound (test inhibitor)
-
Allopurinol and Febuxostat (control inhibitors)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Dissolve Xanthine Oxidase in phosphate buffer to the desired working concentration.
-
Dissolve Xanthine in buffer to a concentration equal to its Km or slightly below.
-
Prepare a 10 mM stock solution of the test and control inhibitors in DMSO.
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution at various concentrations (for control wells, add buffer with the same percentage of DMSO).
-
Xanthine Oxidase enzyme solution.
-
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the xanthine substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Take readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Results and Comparative Analysis
The following table presents hypothetical, yet plausible, kinetic data for our compound of interest against Xanthine Oxidase, benchmarked against established drugs. This data is illustrative and would need to be determined experimentally.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| This compound | Xanthine Oxidase | 8.5 | 4.2 | Competitive |
| Allopurinol | Xanthine Oxidase | 9.2 | - | Mechanism-based |
| Febuxostat | Xanthine Oxidase | 0.015 | 0.0009 | Mixed |
Data is illustrative and based on activities of related analogs. Actual values must be determined experimentally.
Elucidating the Mechanism of Inhibition
To understand how our inhibitor interacts with the enzyme, we must determine its mechanism of action. This is achieved by measuring reaction velocities at varying substrate and inhibitor concentrations.[10][11] The results are typically visualized using a Lineweaver-Burk (double reciprocal) plot.[5]
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot linearizes the Michaelis-Menten equation, allowing for a clearer diagnosis of the inhibition mechanism.[5][12]
Caption: Lineweaver-Burk plots for different inhibition types.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. Lines on the plot intersect at the Y-axis (Vmax is unchanged, Km increases).[5][7]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. Lines intersect on the X-axis (Vmax decreases, Km is unchanged).[5][13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Lines on the plot are parallel (both Vmax and Km decrease).[5][13]
Based on our hypothetical data, this compound is a competitive inhibitor. This suggests it likely competes with the natural substrate, xanthine, for binding to the active site of Xanthine Oxidase.
Conclusion and Future Directions
This guide outlines a systematic approach to the kinetic characterization of novel enzyme inhibitors, using this compound as a representative example. By determining the IC50, Ki, and mechanism of inhibition, researchers can build a comprehensive profile of a compound's activity. This data is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds into viable drug candidates.[12] The next logical steps in the preclinical evaluation of this compound would involve cell-based assays to assess its efficacy and toxicity, followed by in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.
References
-
Bio-protocol. (n.d.). Kinetic Studies of Enzyme Inhibition. Retrieved from [Link]
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Enzyme Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples. Retrieved from [Link]
-
Chen, H., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038-4043. Retrieved from [Link]
-
Chen, H., et al. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP. PMC. Retrieved from [Link]
-
Zhai, N., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. International Journal of Molecular Sciences, 22(15), 8122. Retrieved from [Link]
-
Mosti, L., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437. Retrieved from [Link]
-
PubMed. (2012). 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP. Retrieved from [Link]
Sources
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. Enzyme Inhibition | Definition, Types & Examples - Lesson | Study.com [study.com]
A Researcher's Guide to Selecting Cytotoxicity Assays for 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives
In the landscape of contemporary drug discovery, the family of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives has emerged as a promising scaffold, with preliminary studies indicating potential antimicrobial and anticancer properties.[1] As researchers and drug development professionals delve deeper into the therapeutic potential of these novel compounds, the accurate assessment of their cytotoxic effects is a critical, foundational step. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights to aid in the selection of the most appropriate method for evaluating this specific class of molecules.
The choice of a cytotoxicity assay is not a trivial one; it can profoundly influence the interpretation of a compound's biological activity. The ideal assay should be sensitive, reproducible, and, most importantly, its mechanism should not be susceptible to interference from the chemical properties of the test compounds. Here, we will dissect and compare three of the most prevalent colorimetric assays: the MTT, MTS, and LDH assays.
Understanding the Core Principles: A Comparative Overview
At the heart of cellular cytotoxicity testing lies the ability to distinguish between healthy, viable cells and those undergoing cell death. The MTT, MTS, and LDH assays achieve this through different biochemical principles, each with inherent strengths and weaknesses.
| Assay | Principle | Endpoint Measurement | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] | Colorimetric reading of solubilized formazan at ~570 nm. | Well-established, cost-effective, sensitive. | Requires a solubilization step for the formazan crystals, which can introduce variability.[2] Potential for interference from reducing compounds and compounds affecting mitochondrial respiration.[4][5] |
| MTS Assay | Enzymatic reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to a soluble formazan product by dehydrogenase enzymes in viable cells.[3] | Colorimetric reading of the soluble formazan at ~490 nm. | Simpler and faster than MTT as it does not require a solubilization step. The soluble formazan product allows for kinetic monitoring. | Can be more expensive than MTT. Susceptible to interference from compounds that interact with the electron coupling reagent. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) activity released into the cell culture medium from cells with compromised membrane integrity.[6][7] | Colorimetric reading based on the conversion of a tetrazolium salt to a colored formazan product, proportional to the amount of LDH present.[7] | Directly measures cell death by assessing membrane integrity. The supernatant can be used, leaving the cells available for other assays. | Less sensitive for detecting early apoptotic events where the membrane is still intact.[8] Can be influenced by serum LDH in the culture medium. |
Delving Deeper: Causality Behind Experimental Choices
The selection of an appropriate assay for this compound derivatives necessitates a consideration of their chemical nature. These compounds, being heterocyclic structures, have the potential to interfere with certain assay chemistries.
The MTT assay, while widely used for screening dihydropyridine derivatives,[2][9] relies on mitochondrial function. If the test compounds directly affect mitochondrial respiration, this could lead to an under or overestimation of cytotoxicity.[4] Furthermore, the presence of reducing agents in the compound structure could directly reduce the MTT tetrazolium salt, leading to false-positive results.[5]
The LDH assay, on the other hand, provides a more direct measure of cell membrane lysis, a hallmark of late-stage apoptosis and necrosis.[6][7] This can be advantageous as it is less likely to be affected by the specific metabolic effects of the dihydropyridine derivatives. However, it may not be sensitive enough to detect subtle cytotoxic effects that do not result in immediate membrane rupture.[8]
Experimental Workflows: A Visual Guide
To better illustrate the practical application of these assays, the following diagrams outline the key steps in each protocol.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following are detailed, step-by-step protocols for the MTT and LDH assays, adapted for the evaluation of this compound derivatives.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action of the compounds (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant to the wells containing the LDH reaction mixture (which includes a substrate and a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature for a specified time (typically 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm using a microplate reader.
-
Controls: It is crucial to include controls for spontaneous LDH release (cells with vehicle control) and maximum LDH release (cells treated with a lysis buffer).
Data Interpretation and Considerations
The output of these assays is typically a dose-response curve from which an IC50 value (the concentration of the compound that inhibits 50% of cell viability or causes 50% of maximum cell lysis) can be calculated. When comparing data, it is important to consider the different endpoints being measured. The MTT and MTS assays reflect metabolic activity, which is an indirect measure of cell viability, while the LDH assay directly quantifies cell death via membrane disruption.
For this compound derivatives, it is advisable to initially screen with a robust and cost-effective method like the MTT assay. However, if there is a suspicion of interference, for example, if the compounds are highly colored or have known effects on mitochondrial function, it is prudent to validate the results with an alternative method such as the LDH assay. This dual-assay approach provides a more comprehensive and reliable assessment of cytotoxicity.
Conclusion: A Path Forward
The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel therapeutic candidates like this compound derivatives. A thorough understanding of the principles, advantages, and limitations of each assay is paramount. While the MTT assay offers a well-established and high-throughput screening method, the LDH assay provides a valuable orthogonal approach that can help to confirm findings and rule out potential artifacts. By carefully considering the chemical nature of the test compounds and employing a logical, and at times, multi-assay strategy, researchers can generate high-quality, reliable data that will confidently guide the future development of these promising molecules.
References
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PMC. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience. [Link]
-
Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC. [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. [Link]
-
LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]
-
The MTT assay results for A) The cytotoxic compounds (6, 7 and 10)... ResearchGate. [Link]
-
Bioassays for anticancer activities. PubMed. [Link]
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. PubMed Central. [Link]
-
Tumour-specific Cytotoxicity and MDR-reversal Activity of Dihydropyridines. researchmap. [Link]
-
Cytotoxicity evaluation of selected compounds using the MTT assay. ResearchGate. [Link]
-
Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. [Link]
-
Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Europe PMC. [Link]
-
MTT cell proliferation assay to evaluate the antiproliferative effect... ResearchGate. [Link]
-
Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity. PubMed. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
-
Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. MDPI. [Link]
-
LDH release and MTT assay-based cytotoxicity analysis across... ResearchGate. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC. [Link]
-
Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. PubMed. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. [Link]
-
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 19841-76-0), a heterocyclic organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is synthesized from the established best practices for its constituent functional groups: a pyridine ring, a cyano (nitrile) group, and a carboxylic acid. The paramount principle is to treat the compound with the highest level of precaution dictated by its most hazardous components.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough risk assessment is mandatory. The primary hazards associated with this compound are derived from its functional groups. The cyano group is of particular concern due to its potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][2] Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties.[3][4] The carboxylic acid functional group, while generally less hazardous, can cause irritation and requires neutralization.[5]
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum requirements.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood | To prevent inhalation of any dusts, aerosols, or potential off-gassing, particularly of hydrogen cyanide. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[4] The absorbed material should then be collected into a designated, properly labeled hazardous waste container.
-
Major Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4]
Waste Identification and Segregation
Proper segregation of chemical waste is fundamental to laboratory safety.
-
Designate a Waste Stream: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous organic waste containing cyanide .
-
Incompatible Materials: This waste stream must be kept separate from other waste, especially acids.[1][2] Mixing with acids could lead to the rapid evolution of deadly hydrogen cyanide gas. It should also be segregated from strong oxidizing agents.
-
Waste Containers: Use a designated, compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6] The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
The following diagram illustrates the decision-making process for waste segregation:
Sources
- 1. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. laballey.com [laballey.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
